Cyclopentane-1,1-dicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22076. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
cyclopentane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOGXKZTWZVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901708 | |
| Record name | NoName_846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5802-65-3 | |
| Record name | 5802-65-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Cyclopentane-1,1-dicarboxylic Acid
This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a valuable building block in organic synthesis. The document details the core chemical reactions, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, reaction pathways are visualized using Graphviz to facilitate a deeper understanding of the chemical transformations.
Malonic Ester Synthesis Pathway
The most common and well-established method for synthesizing this compound is through an intramolecular malonic ester synthesis. This approach involves the reaction of diethyl malonate with 1,4-dibromobutane in the presence of a strong base, followed by hydrolysis and decarboxylation of the resulting diester.
Reaction Mechanism
The synthesis proceeds in three main stages:
-
Deprotonation: A strong base, typically sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.[1][2]
-
Intramolecular Cyclization: The enolate acts as a nucleophile and attacks one of the electrophilic carbons of 1,4-dibromobutane in an initial alkylation step. A second deprotonation at the α-carbon is followed by an intramolecular SN2 reaction, where the enolate attacks the other carbon bearing a bromine atom, leading to the formation of a five-membered ring and yielding diethyl cyclopentane-1,1-dicarboxylate.[3]
-
Hydrolysis and Decarboxylation: The resulting diethyl cyclopentane-1,1-dicarboxylate is then hydrolyzed using a strong acid or base to yield the dicarboxylic acid. Subsequent heating can lead to decarboxylation to form cyclopentanecarboxylic acid, so careful control of this step is important if the dicarboxylic acid is the desired product.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for the malonic ester synthesis of this compound and its diethyl ester intermediate.
| Starting Materials | Reagents & Solvents | Product | Yield | Reference |
| Diethyl malonate, 1,4-dibromobutane | Sodium ethoxide, Ethanol | Diethyl cyclopentane-1,1-dicarboxylate | N/A | [4] |
| Diethyl cyclopentane-1,1-dicarboxylate | Potassium hydroxide, Ethanol | 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid | 74% | [5] (based on 1.73g product from 2.5g starting material, assuming quantitative conversion in the final step) |
| Diethyl malonate, 1,4-dibromobutane | Sodium ethoxide, Ethanol, Hydrochloric acid, Ethyl acetate | Cyclopentanedioic acid intermediate | N/A | [4] |
Note: Specific yields for the direct synthesis of this compound were not explicitly detailed in the provided search results, but the synthesis of its precursors is well-documented.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate [4]
-
Reaction Setup: In a 2L autoclave, add diethyl malonate (81.6g, 1.1 eq) and ethanol (0.56kg, 7v). Maintain the internal temperature at 10-20°C and purge with nitrogen gas.
-
Base Addition: Charge the reactor with sodium ethoxide (0.063kg, 2.0 eq).
-
Alkylation: After incubation at 10-20°C, add 1,4-dibromobutane (0.1kg, 1.0 eq) dropwise.
-
Cyclization: Heat the reaction mixture to 50-55°C and hold for 1 hour. Add additional sodium ethoxide (0.01kg, 0.2eq) and continue the reaction for another 2 hours.
Protocol 2: Hydrolysis to 1-(Ethoxycarbonyl)cyclopentanecarboxylic Acid [5]
-
Hydrolysis: To a solution of diethyl cyclopentane-1,1-dicarboxylate (2.5 g, 11.68 mmol) in ethanol (10 ml), add a solution of KOH (654 mg, 11.68 mmol) in ethanol (10 ml) dropwise over 30 minutes.
-
Reaction: Stir the resulting mixture at room temperature for 96 hours.
-
Workup: Concentrate the mixture under vacuum and partition between water and ethyl acetate.
-
Acidification and Extraction: Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate.
-
Purification: Wash the combined ethyl acetate extracts with brine, dry over Na2SO4, filter, and concentrate under vacuum to yield the product.
Reaction Pathway Diagram
Caption: Malonic ester synthesis of this compound.
Alternative Synthesis Considerations: Dieckmann Condensation
While the malonic ester synthesis is the most direct route, the Dieckmann condensation is a powerful method for forming five-membered rings and is relevant in the broader context of cyclopentane derivative synthesis.[6][7] This intramolecular condensation of a 1,6-diester, such as diethyl pimelate, yields a cyclic β-keto ester.[6] While this pathway does not directly produce this compound, it is a key reaction for producing related cyclopentanone structures which can be further modified.[8]
General Pathway Diagram
Caption: General pathway of the Dieckmann condensation for cyclopentanone synthesis.
Conclusion
The intramolecular malonic ester synthesis remains the most direct and widely cited method for the preparation of this compound. The reaction is robust and proceeds through well-understood intermediates. For researchers requiring substituted cyclopentane rings, particularly cyclopentanone derivatives, the Dieckmann condensation offers a valuable alternative synthetic strategy. The choice of synthesis will ultimately depend on the desired final product and the available starting materials.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. homework.study.com [homework.study.com]
- 4. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
An In-depth Technical Guide to the Physicochemical Properties of Cyclopentane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane-1,1-dicarboxylic acid, a geminal dicarboxylic acid, serves as a valuable building block in organic synthesis. Its rigid cyclopentane core and the presence of two carboxylic acid groups on the same carbon atom impart unique conformational constraints and chemical reactivity. These characteristics make it an attractive scaffold for the design of novel pharmaceuticals and other functional molecules. Understanding its core physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key physicochemical data, detailed experimental protocols for its synthesis and characterization, and logical workflows for its analysis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Chemical Structure | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 187-190 °C (decomposes) | [2][3] |
| Boiling Point | 368.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.416 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents. | [1] |
| pKa₁ (Predicted) | ~2.5 - 3.5 | |
| pKa₂ (Predicted) | ~5.5 - 6.5 | |
| LogP | 0.716 | [1] |
Experimental Protocols
Synthesis of this compound via Malonic Ester Synthesis
This protocol is adapted from the well-established synthesis of cyclopropane-1,1-dicarboxylic acid and utilizes the malonic ester synthesis route.[2]
Materials:
-
Diethyl malonate
-
1,4-Dibromobutane
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium chloride
-
Magnesium sulfate (anhydrous)
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in absolute ethanol.
-
Deprotonation: Gradually add a solution of sodium ethoxide in absolute ethanol to the stirred diethyl malonate solution. This will form the sodium salt of diethyl malonate.
-
First Alkylation: Add 1,4-dibromobutane dropwise to the reaction mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Second Deprotonation and Cyclization: Cool the reaction mixture and add a second equivalent of sodium ethoxide solution. This will deprotonate the mono-alkylated intermediate, which will then undergo an intramolecular nucleophilic substitution to form the cyclopentane ring. Heat the mixture to reflux for another 1-2 hours to ensure complete cyclization.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether to remove unreacted starting materials and byproducts.
-
Hydrolysis: The aqueous layer, containing the diethyl cyclopentane-1,1-dicarboxylate, is then acidified with concentrated hydrochloric acid and heated to reflux for several hours to hydrolyze the ester groups to carboxylic acids.
-
Isolation and Purification: After hydrolysis, the solution is cooled and the precipitated this compound is collected by filtration. The crude product can be purified by recrystallization from hot water or a suitable organic solvent. The product should be dried under vacuum.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Determination of pKa by Potentiometric Titration
This is a general protocol for determining the acid dissociation constants (pKa) of a dicarboxylic acid.
Materials:
-
This compound (accurately weighed)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (CO₂-free)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a specific volume of deionized water to create a solution of known concentration.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the beaker.
-
Titration: Record the initial pH of the acid solution. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Data Analysis: Continue the titration well past the second equivalence point. Plot the pH versus the volume of NaOH added. The pKa₁ is the pH at the half-equivalence point of the first proton dissociation, and pKa₂ is the pH at the half-equivalence point of the second proton dissociation. The equivalence points can be determined from the inflection points of the titration curve or by using the first or second derivative plots.
Analytical Characterization by HPLC
This protocol outlines a general method for the analysis of dicarboxylic acids using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Acid modifier (e.g., phosphoric acid or formic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/acetonitrile mixture). Prepare a series of calibration standards by diluting the stock solution.
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of an aqueous component with an acid modifier and an organic component (e.g., 95:5 water:acetonitrile with 0.1% phosphoric acid). The exact composition may need to be optimized.
-
HPLC Analysis: Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm, as carboxylic acids have a weak chromophore). Inject the standards and the sample solution.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of the acid in the sample by comparing its peak area to the calibration curve generated from the standards.
Workflow for Analytical Characterization:
Caption: Analytical workflow for this compound.
Biological Relevance and Applications
While specific signaling pathways involving this compound are not well-documented in publicly available literature, the cyclopentane carboxylic acid scaffold is of significant interest in drug discovery. Derivatives of cyclopentane carboxylic acids have been investigated as inhibitors of various enzymes and as ligands for receptors. For instance, certain cyclopentane derivatives have shown activity as inhibitors of the NaV1.7 sodium channel, a target for pain therapeutics. The rigid cyclopentane ring can serve as a bio-isostere for other chemical groups, helping to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Further research is needed to elucidate the specific biological roles of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The tabulated data, detailed experimental protocols, and logical workflow diagrams offer a practical resource for the synthesis, characterization, and potential application of this versatile molecule. As a key building block, a deeper understanding of its properties will undoubtedly facilitate the development of novel compounds with desired biological activities.
References
An In-Depth Technical Guide to Cyclopentane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclopentane-1,1-dicarboxylic acid, including its chemical identifiers, physical properties, synthesis protocols, and a review of its known biological context. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Identifiers and Properties
This compound is a dicarboxylic acid with the carboxyl groups attached to the same carbon atom of a cyclopentane ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 5802-65-3[1] |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| InChIKey | YZFOGXKZTWZVFN-UHFFFAOYSA-N[2] |
| SMILES | OC(=O)C1(CCCC1)C(O)=O[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 187 °C[2] |
| Boiling Point | 368.9 °C at 760 mmHg[1] |
| Density | 1.416 g/cm³[1] |
| Flash Point | 191.1 °C[1] |
| Refractive Index | 1.542[1] |
| Appearance | White crystalline solid[1] |
| Solubility | Excellent solubility in organic solvents[1] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the malonic ester synthesis, followed by hydrolysis. This process involves the reaction of diethyl malonate with 1,4-dibromobutane in the presence of a base to form diethyl cyclopentane-1,1-dicarboxylate, which is then hydrolyzed to the target dicarboxylic acid.
Experimental Protocol: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
This protocol is adapted from established malonic ester synthesis procedures.
Materials:
-
Diethyl malonate
-
1,4-dibromobutane
-
Sodium ethoxide
-
Absolute ethanol
-
Anhydrous ether
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol under anhydrous conditions.
-
In a separate flask, equimolar amounts of diethyl malonate and 1,4-dibromobutane are mixed.
-
The sodium ethoxide solution is slowly added to the diethyl malonate and 1,4-dibromobutane mixture while stirring vigorously. The reaction is exothermic and should be controlled to maintain a smooth reflux.[3]
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure the completion of the cyclization.
-
The ethanol is then removed by distillation.
-
The residue is cooled, and water is added to dissolve the sodium bromide byproduct.
-
The organic layer, containing the diethyl cyclopentane-1,1-dicarboxylate, is separated. The aqueous layer is extracted with ether to recover any dissolved product.
-
The combined organic layers are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the crude diethyl cyclopentane-1,1-dicarboxylate is purified by vacuum distillation.
Experimental Protocol: Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate to this compound
Materials:
-
Diethyl cyclopentane-1,1-dicarboxylate
-
Potassium hydroxide (or Sodium hydroxide)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
The purified diethyl cyclopentane-1,1-dicarboxylate is refluxed with a solution of potassium hydroxide in ethanol for several hours to facilitate saponification.[4]
-
After the hydrolysis is complete, the ethanol is removed by distillation.
-
The remaining aqueous solution containing the potassium salt of the dicarboxylic acid is cooled.
-
The solution is then acidified with concentrated hydrochloric acid until the this compound precipitates out of the solution.
-
The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried.
-
Recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, can be performed for further purification.
Logical Relationship of Synthesis Steps
References
Spectroscopic Profile of Cyclopentane-1,1-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Cyclopentane-1,1-dicarboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions based on the analysis of similar structures with established experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These values are estimates based on typical spectroscopic behavior of gem-dicarboxylic acids and cyclopentane derivatives.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 2H | 2 x -COOH |
| ~2.2 - 2.0 | Triplet | 4H | 2 x -CH₂- (alpha to C(COOH)₂) |
| ~1.8 - 1.6 | Quintet | 4H | 2 x -CH₂- (beta to C(COOH)₂) |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | 2 x -COOH |
| ~55-60 | C(COOH)₂ |
| ~35-40 | 2 x -CH₂- (alpha to C(COOH)₂) |
| ~25-30 | 2 x -CH₂- (beta to C(COOH)₂) |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid Dimer) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |
| ~1420 | Medium | C-O-H bend |
| ~1280 | Medium | C-O stretch |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Fragmentation
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation |
| 158 | [M]⁺ (Molecular Ion) |
| 141 | [M - OH]⁺ |
| 113 | [M - COOH]⁺ |
| 95 | [M - COOH - H₂O]⁺ |
| 69 | [C₅H₉]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[1] The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte peaks.
-
To ensure complete dissolution, the vial may be gently heated or vortexed.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 40 mm.[3]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for each nucleus are typically used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method): [4][5]
-
Sample Preparation:
-
Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[5]
-
Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4][5]
-
Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.[4][5] If the resulting film is too thin (weak absorption), another drop of the solution can be added and evaporated. If the film is too thick (peaks are too intense and broad), the plate should be cleaned and a more dilute solution used.[4][5]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Direct Infusion):
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
For carboxylic acids, derivatization may be employed to enhance ionization efficiency, though direct analysis is also possible.[6]
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Technical Guide to the Crystal Structure Analysis of Cyclopentane-1,1-dicarboxylic Acid
Disclaimer: As of the latest literature search, a complete single-crystal X-ray diffraction study for Cyclopentane-1,1-dicarboxylic acid is not publicly available. This guide, therefore, provides a comprehensive overview of the methodologies and expected results based on the analysis of closely related compounds and standard practices in small molecule crystallography. It is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.
Introduction
This compound is a geminal dicarboxylic acid derivative of cyclopentane. Its molecular structure, characterized by a five-membered ring with two carboxylic acid groups attached to the same carbon atom, suggests the potential for interesting intermolecular interactions, particularly hydrogen bonding, which dictates its solid-state packing and physicochemical properties. Understanding the three-dimensional arrangement of molecules in the crystalline state is crucial for predicting its stability, solubility, and bioavailability, which are critical parameters in pharmaceutical development. X-ray crystallography is the definitive method for elucidating such detailed structural information.[1] This guide outlines the typical experimental and computational workflow for the crystal structure analysis of a small organic molecule like this compound.
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from sample preparation to data analysis and structure validation.
1. Crystallization
The primary and often most challenging step is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[2] For a small molecule like this compound, several common crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in slowly through the vapor phase. This gradual change in solvent composition reduces the solubility and induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
2. X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer and placed in a single-crystal X-ray diffractometer.[2] The crystal is cooled, typically to 100 K, using a cryo-stream of nitrogen gas to minimize thermal vibrations and protect it from radiation damage.
The data collection process involves:
-
Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. These are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Data Collection Strategy: Based on the crystal's symmetry (space group), a strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.
-
Data Integration and Scaling: The intensities of the thousands of collected reflections are integrated, corrected for experimental factors (like absorption and crystal decay), and scaled to produce a final reflection file.
3. Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure:
-
Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, direct methods are typically successful in determining the initial phases of the structure factors, which allows for the calculation of an initial electron density map.
-
Model Building: The initial electron density map is interpreted to identify the positions of the atoms, and a preliminary molecular model is built.
-
Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization algorithm. This process iteratively improves the agreement between the calculated and observed structure factors, typically expressed by the R-factor. Hydrogen atoms are usually located from the difference electron density map and refined.
Data Presentation
The final result of a crystal structure analysis is a set of crystallographic data that precisely describes the molecular and crystal structure. The following table presents hypothetical but realistic crystallographic data for this compound, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₁₀O₄ |
| Formula Weight | 158.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 819.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.282 |
| Radiation (Å) | Mo Kα (0.71073) |
| Temperature (K) | 100 |
| Reflections Collected | 5600 |
| Unique Reflections | 1850 |
| R-factor (%) | 4.5 |
| Goodness-of-Fit | 1.05 |
Mandatory Visualizations
Visual representations are essential for understanding complex workflows and molecular structures.
Caption: Experimental workflow for crystal structure analysis.
Caption: Molecular structure of this compound.
Conclusion
While a specific crystal structure of this compound is not yet reported, the established methods of small molecule X-ray crystallography provide a clear pathway for its determination. Such an analysis would provide invaluable insights into its solid-state conformation, intermolecular hydrogen bonding network, and crystal packing. This information is fundamental for rational drug design, polymorphism screening, and understanding the material properties of this compound. The protocols and expected data presented in this guide serve as a robust framework for any future crystallographic investigation of this compound.
References
solubility profile of Cyclopentane-1,1-dicarboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of Cyclopentane-1,1-dicarboxylic Acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a geminal dicarboxylic acid with a rigid cyclic backbone. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in organic synthesis, materials science, and pharmaceutical development. Understanding the solubility profile is essential for process optimization, formulation design, and predicting bioavailability. This guide outlines the theoretical considerations governing the solubility of dicarboxylic acids and provides a robust experimental protocol for its quantitative determination.
Theoretical Background: Factors Influencing Solubility
The dissolution of a solid solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.[1] For a substance to dissolve, the Gibbs free energy of the solution must be negative. The solubility of dicarboxylic acids like this compound is influenced by a complex interplay of intermolecular forces between the solute and solvent molecules.[2][3]
Key Influencing Factors:
-
Polarity of the Solvent: The two carboxylic acid groups in this compound are highly polar and capable of acting as both hydrogen bond donors and acceptors.[4] Therefore, it is expected to have higher solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone).[5][6] In non-polar solvents, the solubility is likely to be significantly lower.
-
Intermolecular Forces: The primary intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.[7][8] The "like dissolves like" principle suggests that solvents with similar intermolecular forces to the solute will be more effective.[9]
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid dicarboxylic acid (solute-solute interactions) must be overcome by the energy released upon the formation of solute-solvent interactions.[1] A higher melting point can sometimes indicate a more stable crystal lattice and potentially lower solubility.
-
Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning that solubility generally increases with increasing temperature.[9] This relationship can be quantified by the van 't Hoff equation.
-
Molecular Structure: The rigid, cyclic structure of the cyclopentane ring influences how the molecule packs in a crystal and how it interacts with solvent molecules. For linear dicarboxylic acids, an "odd-even" effect on solubility has been observed, where dicarboxylic acids with an odd number of carbon atoms are more soluble than their even-numbered counterparts.[10] This is attributed to differences in crystal packing and molecular conformation.[1]
Below is a diagram illustrating the logical relationships of these influencing factors.
Quantitative Solubility Data
As previously stated, specific quantitative data for this compound is not available in the reviewed literature. The following tables are presented as a template for organizing and presenting experimental data once obtained through the protocol outlined in Section 4.0.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Illustrative)
| Organic Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 32.7 | Experimental Data | Calculated Data |
| Ethanol | 24.5 | Experimental Data | Calculated Data |
| Acetone | 20.7 | Experimental Data | Calculated Data |
| Ethyl Acetate | 6.0 | Experimental Data | Calculated Data |
| Dichloromethane | 9.1 | Experimental Data | Calculated Data |
| Toluene | 2.4 | Experimental Data | Calculated Data |
| Hexane | 1.9 | Experimental Data | Calculated Data |
Table 2: Temperature Dependence of Solubility of this compound in Methanol (Illustrative)
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 10 | Experimental Data | Calculated Data |
| 20 | Experimental Data | Calculated Data |
| 30 | Experimental Data | Calculated Data |
| 40 | Experimental Data | Calculated Data |
| 50 | Experimental Data | Calculated Data |
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method with Gravimetric Analysis
This protocol details the determination of the thermodynamic equilibrium solubility of this compound in an organic solvent.[11][12][13]
4.1 Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Centrifuge (optional)
-
Pre-weighed glass evaporating dishes
-
Drying oven
-
Desiccator
4.2 Experimental Workflow Diagram
4.3 Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes significantly.
-
Phase Separation: Once equilibrium is achieved, remove the vial from the shaker and allow the undissolved solid to settle. A brief centrifugation can aid in this step.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Gravimetric Analysis: a. Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish. b. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but well below the decomposition temperature of this compound. c. Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. d. Weigh the dish containing the dried solute on an analytical balance. e. Repeat the drying and weighing process until a constant mass is obtained.[14][15]
-
Calculation: a. Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass. b. Calculate the solubility using the mass of the solute and the volume of the aliquot taken. Express the solubility in appropriate units, such as g/100 mL or mol/L.
4.4 Safety Precautions
-
Always work in a well-ventilated fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in published literature, this guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to determine this crucial physicochemical property. The provided workflow and data presentation templates offer a standardized approach to generating and reporting the solubility profile, which is invaluable for the effective use of this compound in scientific and industrial applications.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. LabXchange [labxchange.org]
- 3. Intermolecular Forces: Physical Properties of Organic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. homework.study.com [homework.study.com]
- 5. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. bioassaysys.com [bioassaysys.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide on the Discovery and History of Cyclopentane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Cyclopentane-1,1-dicarboxylic acid, a valuable building block in organic synthesis. The document details the pioneering work in the field of cyclic compounds that led to its synthesis, presents its physicochemical properties in a structured format, and offers detailed experimental protocols for its preparation. Included are graphical representations of the synthetic pathway to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound, a geminal dicarboxylic acid, holds a significant position in synthetic organic chemistry. Its rigid cyclopentane framework and the presence of two carboxylic acid groups on the same carbon atom make it a versatile precursor for the synthesis of a wide array of more complex molecules, including spirocycles and derivatives with applications in medicinal chemistry and materials science. This guide traces the historical development of its synthesis, rooted in the foundational work on alicyclic compounds, and provides the detailed technical information required by researchers in the field.
Historical Discovery and Key Contributors
The synthesis of this compound is a direct extension of the groundbreaking work on the formation of cyclic compounds in the late 19th century. While a single definitive "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis is a logical application of the principles developed for creating five-membered rings.
The foundational method for the synthesis of such carbocyclic systems was pioneered by William Henry Perkin Jr. [1][2]. His extensive research in the 1880s and 1890s on the reaction of sodio-malonic ester with dihaloalkanes laid the groundwork for the synthesis of a variety of cyclic compounds, including those with three, four, five, and six-membered rings. The general reaction, now known as the Perkin alicyclic synthesis , involves the alkylation of a malonic ester with a suitable dihalide to form a new carbon-carbon bond, followed by an intramolecular cyclization.
The application of this methodology to the synthesis of the cyclopentane ring system involves the use of a 1,4-dihaloalkane. Specifically, the reaction of diethyl malonate with 1,4-dibromobutane leads to the formation of diethyl cyclopentane-1,1-dicarboxylate, the direct precursor to this compound. While Perkin himself focused on a wide range of cyclic structures, the synthesis of this particular dicarboxylic acid is a clear and direct application of his well-established methods.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its key synthetic intermediate, diethyl cyclopentane-1,1-dicarboxylate, is crucial for their application in research and development. The following tables summarize the available quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5802-65-3 | [3] |
| Molecular Formula | C₇H₁₀O₄ | [3] |
| Molecular Weight | 158.15 g/mol | [3] |
| Melting Point | 187 °C | [4] |
| Boiling Point | 368.9 °C at 760 mmHg | [3] |
| Density | 1.416 g/cm³ | [3] |
| Flash Point | 191.1 °C | [3] |
| Refractive Index | 1.542 | [3] |
| pKa₁ | ~4.3 | Estimated |
| pKa₂ | ~6.7 | Estimated |
| Solubility | Soluble in organic solvents. | [3] |
Table 2: Physicochemical Properties of Diethyl Cyclopentane-1,1-dicarboxylate
| Property | Value | Reference(s) |
| CAS Number | 4167-77-5 | |
| Molecular Formula | C₁₁H₁₈O₄ | |
| Molecular Weight | 214.26 g/mol | |
| Boiling Point | 94-96 °C at 10 mmHg | [5] |
| Density | 1.055 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.433 | [5] |
| Form | Liquid | [5] |
| Color | Colorless | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol. |
Experimental Protocols
The synthesis of this compound is a two-step process: the formation of the diethyl ester followed by its hydrolysis. The following protocols are based on established methodologies for similar cyclizations and hydrolyses.
Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
This procedure is adapted from well-established methods for the synthesis of cyclic esters from diethyl malonate.
Experimental Workflow:
Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Addition of Dihalide: Following the addition of diethyl malonate, add 1,4-dibromobutane (1 equivalent) dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the cyclization.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure diethyl cyclopentane-1,1-dicarboxylate.
Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate to this compound
This procedure outlines the saponification of the diethyl ester to the corresponding dicarboxylic acid.
Experimental Workflow:
Methodology:
-
Saponification: In a round-bottom flask, dissolve diethyl cyclopentane-1,1-dicarboxylate in a solution of a strong base (e.g., potassium hydroxide or sodium hydroxide; 2-3 equivalents) in a mixture of ethanol and water.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the saponification is complete (as monitored by a suitable technique such as thin-layer chromatography).
-
Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a low pH (typically pH 1-2) by the slow addition of concentrated hydrochloric acid. This will protonate the dicarboxylate salt, causing the dicarboxylic acid to precipitate.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent if necessary.
Logical Relationship of the Synthetic Pathway
The synthesis of this compound is a classic example of a tandem reaction sequence involving intermolecular and intramolecular nucleophilic substitution, followed by hydrolysis.
Conclusion
The discovery and synthesis of this compound are deeply rooted in the pioneering work of late 19th-century organic chemists, particularly W. H. Perkin Jr., whose explorations into the synthesis of cyclic compounds laid the essential groundwork. The malonic ester synthesis remains a robust and reliable method for the preparation of this valuable synthetic intermediate. The detailed physicochemical data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the continued application of this versatile molecule in the creation of novel and functional chemical entities.
References
Thermal Stability of Cyclopentane-1,1-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane-1,1-dicarboxylic acid, a geminal dicarboxylic acid derivative of cyclopentane, holds potential as a structural motif in medicinal chemistry and materials science. Its rigid cyclopentyl core can impart specific conformational constraints, while the two carboxylic acid groups offer versatile points for chemical modification and interaction. Understanding the thermal stability of this compound is paramount for its application in drug development and manufacturing, where processes often involve elevated temperatures. This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound and related compounds, details relevant experimental protocols for assessing thermal stability, and presents a logical framework for its evaluation.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5802-65-3 | [1] |
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Boiling Point | 368.9 °C at 760 mmHg | [1] |
| Flash Point | 191.1 °C | [1] |
Inferred Thermal Stability from Related Compounds
In the absence of direct thermal analysis data for this compound, an estimation of its stability can be inferred from studies on analogous structures. The thermal behavior of dicarboxylic acids is often dictated by the relative positions of the carboxyl groups and the nature of the carbocyclic ring.
For comparison, data for other cyclic dicarboxylic acids are presented below:
| Compound | Melting Point (°C) | Decomposition Characteristics | Reference |
| Cyclobutane-1,1-dicarboxylic acid | 158 | Not specified | |
| cis-1,2-Cyclopentanedicarboxylic acid | 132-136 | Not specified | |
| (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | ~121 | Stable under moderate heating | [2] |
| cis-Cyclobutane-1,2-dicarboxylic acid | ~208 | No obvious weight loss below 200°C (TGA) | [3] |
Geminal dicarboxylic acids, such as this compound, are known to undergo decarboxylation upon heating, typically at lower temperatures than their 1,2- or 1,3-isomers, to form the corresponding monocarboxylic acid. This process involves the formation of a cyclic transition state. Therefore, it is plausible that this compound may exhibit a lower decomposition temperature compared to its isomers.
Experimental Protocols for Thermal Stability Analysis
To definitively determine the thermal stability of this compound, standard analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose by measuring changes in mass as a function of temperature.
Methodology:
-
Instrument: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a temperature beyond its expected decomposition point (e.g., 25 °C to 400 °C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve, often defined as the temperature at which a 5% weight loss is observed.[3] The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[4]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Similar to TGA, an inert atmosphere is maintained.
-
Heating Rate: A controlled linear heating rate, often 10 °C/min, is used.
-
Temperature Program: The sample and reference are heated and cooled at the same rate over a specified temperature range that encompasses the expected melting and decomposition events.
-
-
Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, such as decomposition, appear as inverted peaks.[5][6] The peak temperature and the enthalpy of the transition can be calculated from the thermogram.
Logical Framework for Thermal Stability Assessment
The systematic evaluation of the thermal stability of a compound like this compound follows a logical progression of experimental and analytical steps.
Caption: Workflow for assessing the thermal stability of a chemical compound.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a comprehensive evaluation can be performed using standard thermal analysis techniques. Based on the behavior of structurally related compounds, it is anticipated that the primary thermal decomposition pathway will be decarboxylation. The experimental protocols and logical workflow outlined in this guide provide a robust framework for researchers and drug development professionals to accurately determine the thermal stability profile of this and other novel chemical entities, ensuring their safe and effective application in various scientific and industrial processes.
References
theoretical studies on Cyclopentane-1,1-dicarboxylic acid
An In-depth Technical Guide on the Theoretical Studies of Cyclopentane-1,1-dicarboxylic Acid
Abstract
This compound is a geminal dicarboxylic acid featuring a five-membered cycloalkane ring. This structure imparts unique conformational and electronic properties that are of interest in medicinal chemistry and materials science. Theoretical and computational studies provide invaluable insights into the molecular geometry, vibrational modes, and energetic landscape of this molecule, complementing experimental data and guiding the design of novel derivatives. This guide summarizes the key theoretical approaches and findings related to this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound (C7H10O4) consists of a cyclopentane ring with two carboxylic acid groups attached to the same carbon atom.[1] The presence of the five-membered ring introduces significant conformational flexibility, which is a key determinant of its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C7H10O4 | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| CAS Number | 5802-65-3 | [2] |
| Melting Point | 187 °C | [1] |
Conformational Analysis
The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered structures.[3] The two most stable conformations are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry).[4][5]
-
Envelope Conformation : Four carbon atoms are coplanar, with the fifth atom out of the plane, resembling an open envelope.[3]
-
Half-Chair Conformation : Three adjacent carbon atoms are coplanar, with the other two atoms displaced on opposite sides of the plane.[6]
The energy difference between these two conformations is very small, often less than 1 kcal/mol, allowing for rapid interconversion at room temperature through a process known as pseudorotation.[5][7] For cyclopentane itself, the envelope conformation is slightly lower in energy.[7] The substitution of two carboxylic acid groups at the C1 position influences the conformational preference, but detailed theoretical studies on the specific energy landscape of this compound are not widely available. However, the fundamental principles of cyclopentane conformation still apply.
References
Methodological & Application
Synthesis of Cyclopentane-1,1-dicarboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cyclopentane-1,1-dicarboxylic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry, particularly in the development of novel therapeutics.
Application Notes
This compound and its esters are key intermediates in the synthesis of a variety of complex molecules, including spirocyclic compounds and pharmacologically active agents. Their rigid cyclopentane core allows for the precise spatial orientation of functional groups, a crucial aspect in drug design.
One notable application is in the development of potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[1] This channel is a genetically validated target for the treatment of pain. The cyclopentane carboxylic acid moiety has been successfully incorporated into molecules to enhance their inhibitory activity against NaV1.7, offering a promising avenue for the development of new analgesics.
Furthermore, these derivatives are instrumental in the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer and antimicrobial properties. The 1,1-dicarboxylic acid functionality allows for the construction of the spirocyclic system through various chemical transformations.
Synthetic Pathways
The primary synthetic routes to this compound and its diethyl ester are outlined below. The most common approach involves the dialkylation of diethyl malonate with 1,4-dibromobutane.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
This protocol details the synthesis of diethyl cyclopentane-1,1-dicarboxylate from diethyl malonate and 1,4-dibromobutane using sodium ethoxide as a base.[2]
Materials:
-
Diethyl malonate
-
1,4-dibromobutane
-
Sodium ethoxide
-
Ethanol (absolute)
-
Nitrogen gas
-
Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Ethyl acetate
Equipment:
-
2L autoclave or a suitable reaction flask with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 2L autoclave, add diethyl malonate (e.g., 81.6 g, 1.1 eq) and absolute ethanol (e.g., 0.56 kg).
-
Maintain the internal temperature at 10-20 °C and purge the vessel with nitrogen gas.
-
Add sodium ethoxide (e.g., 0.063 kg, 2.0 eq) to the mixture and stir until fully dissolved.
-
After the incubation period at 10-20 °C, add 1,4-dibromobutane (e.g., 0.1 kg, 1.0 eq) dropwise.
-
After the addition is complete, heat the reaction mixture to 50-55 °C and maintain for 1 hour.
-
Add an additional portion of sodium ethoxide (e.g., 0.01 kg, 0.2 eq) and continue the reaction for another 2 hours.
-
Cool the reaction mixture and add aqueous sodium hydroxide solution (e.g., 1.48 kg).
-
Adjust the pH to 1-2 with concentrated hydrochloric acid.
-
Concentrate the mixture under vacuum at 60-70 °C to remove ethanol.
-
Add ethyl acetate (e.g., 0.135 kg) and heat the mixture.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diethyl cyclopentane-1,1-dicarboxylate.
-
Purify the product by vacuum distillation.
Protocol 2: Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate to this compound
This protocol describes the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.
Materials:
-
Diethyl cyclopentane-1,1-dicarboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve diethyl cyclopentane-1,1-dicarboxylate in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol dropwise to the flask.
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, concentrate the mixture under vacuum to remove the ethanol.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of 1-2.
-
Extract the aqueous layer with ethyl acetate or diethyl ether multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
-
The crude product can be recrystallized from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes) to obtain pure crystals.
Quantitative Data Summary
| Product | Starting Materials | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Diethyl Cyclopentane-1,1-dicarboxylate | Diethyl malonate, 1,4-dibromobutane | Sodium ethoxide | Ethanol | ~3 hours | 50-55 °C | - | [2] |
| This compound | Diethyl cyclopentane-1,1-dicarboxylate | KOH | Ethanol | - | Room Temp. | - | - |
Note: Specific yield data can vary significantly based on reaction scale and purification methods.
Application Workflow: Development of NaV1.7 Inhibitors
The following diagram illustrates a conceptual workflow for the utilization of this compound derivatives in the discovery of NaV1.7 inhibitors.
Diagram: NaV1.7 Inhibitor Discovery Workflow
Caption: Conceptual workflow for discovering NaV1.7 inhibitors.
References
Application Notes and Protocols: Cyclopentane-1,1-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclopentane-1,1-dicarboxylic acid is a valuable gem-dicarboxylic acid building block in organic synthesis. Its rigid cyclopentyl scaffold provides a well-defined three-dimensional structure that is desirable in medicinal chemistry for the synthesis of spirocyclic compounds and other complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key intermediates and potentially bioactive molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of a malonic ester with 1,4-dibromobutane, followed by hydrolysis of the resulting diester.
Experimental Protocol: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
This protocol is based on the established malonic ester synthesis for the formation of cyclic compounds.[1]
Reaction Scheme:
Materials:
-
Diethyl malonate
-
1,4-dibromobutane
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Following the addition of diethyl malonate, add 1,4-dibromobutane dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude diethyl cyclopentane-1,1-dicarboxylate.
-
Purify the crude product by vacuum distillation.
Experimental Protocol: Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate
Reaction Scheme:
Materials:
-
Diethyl cyclopentane-1,1-dicarboxylate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve diethyl cyclopentane-1,1-dicarboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to a low pH with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude this compound can be further purified by recrystallization from hot water or another suitable solvent.
Applications in the Synthesis of Spirocyclic Compounds
This compound is an excellent precursor for the synthesis of spirocyclic compounds, particularly spiro-heterocycles, which are of significant interest in medicinal chemistry. For instance, spiro[4.5]decane derivatives have shown promising biological activities, including myelostimulating effects and activity as 5-HT1A receptor agonists and prolyl hydroxylase (PHD) inhibitors.[2][3][4]
Synthesis of Spiro[4.5]decane-7,9-dione (a Spiro-Barbiturate Analog)
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Urea
-
Acetic anhydride
Procedure:
-
In a round-bottom flask, combine this compound and urea.
-
Add acetic anhydride to the mixture.
-
Heat the reaction mixture to reflux with stirring for several hours.
-
Cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Pour the mixture into cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure spiro[4.5]decane-7,9-dione.
Quantitative Data:
| Starting Material | Reagents | Product | Yield (%) |
| Diethyl malonate, 1,4-dibromobutane | NaOEt, EtOH | Diethyl cyclopentane-1,1-dicarboxylate | 60-70 |
| Diethyl cyclopentane-1,1-dicarboxylate | NaOH, H2O/EtOH; then HCl | This compound | 85-95 |
| This compound | Urea, Acetic Anhydride | Spiro[4.5]decane-7,9-dione | 70-80 |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Logical Workflow for Spirocycle Synthesis:
Caption: Synthetic workflow from starting materials to a spirocyclic product.
Reduction to 1,1-Bis(hydroxymethyl)cyclopentane
The dicarboxylic acid or its ester can be reduced to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopentane, a useful intermediate for the synthesis of polyesters, plasticizers, and other functional molecules.
Experimental Protocol: Reduction of Diethyl Cyclopentane-1,1-dicarboxylate
This protocol describes the reduction of the diester using lithium aluminum hydride (LiAlH4).[5]
Reaction Scheme:
Materials:
-
Diethyl cyclopentane-1,1-dicarboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of LiAlH4 in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Add a solution of diethyl cyclopentane-1,1-dicarboxylate in anhydrous THF dropwise to the LiAlH4 suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopentane.
-
The product can be purified by distillation or recrystallization.
Quantitative Data:
| Starting Material | Reagent | Product | Yield (%) |
| Diethyl cyclopentane-1,1-dicarboxylate | LiAlH4, THF | 1,1-Bis(hydroxymethyl)cyclopentane | ~89 |
Note: Yield is based on a specific literature procedure and may vary.[5]
Experimental Workflow for Reduction:
Caption: Step-by-step workflow for the reduction of the diester to the diol.
Potential Biological Signaling Pathways
Derivatives of spiro[4.5]decanes synthesized from this compound have shown interaction with various biological targets. For instance, certain derivatives act as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs). Inhibition of PHDs leads to the stabilization of HIF-1α, which can then translocate to the nucleus and initiate the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. This pathway is a key target for the treatment of anemia associated with chronic kidney disease.
Signaling Pathway of PHD Inhibition:
Caption: Inhibition of PHD by a spiro[4.5]decanone derivative.
These application notes provide a foundation for utilizing this compound as a versatile building block in organic synthesis, with a particular focus on the construction of medicinally relevant spirocyclic systems. The provided protocols offer a starting point for laboratory synthesis, and the biological context highlights the potential of this scaffold in drug discovery programs.
References
Application Notes and Protocols: Cyclopentane-1,1-dicarboxylic Acid and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cyclopentane-1,1-dicarboxylic acid and its structural isomers and analogs in medicinal chemistry. The document outlines their application as bioisosteres, scaffolds in drug design, and as synthetic building blocks for novel therapeutics. Detailed experimental protocols and quantitative data are provided to facilitate further research and development.
Application as a Bioisostere for Carboxylic Acids
The cyclopentane dione moiety, derived from cyclopentane dicarboxylic acids, has emerged as a promising bioisostere for the carboxylic acid functional group in drug design. This substitution can lead to compounds with improved pharmacological properties.
Thromboxane A2 (TP) Receptor Antagonists
Cyclopentane-1,2-dione and -1,3-dione have been successfully employed as carboxylic acid surrogates in the design of potent Thromboxane A2 (TP) receptor antagonists. The dione moiety can establish critical interactions with the biological target, mimicking the binding of a carboxylic acid.[1][2][3]
Quantitative Data: TP Receptor Antagonist Activity
| Compound | Modification | Target | IC50 (nM) | Reference |
| 1 | Parent Carboxylic Acid | TP Receptor | Comparable to derivative 9 | [1] |
| 9 | Cyclopentane-1,2-dione derivative | TP Receptor | Potent, comparable to parent | [1] |
| 41-45 | Mono- and disubstituted cyclopentane-1,3-dione derivatives | TP Receptor | Nanomolar range | [2][3] |
Experimental Protocol: Synthesis of a Cyclopentane-1,2-dione TP Receptor Antagonist (Analog of Compound 9)
This protocol is a representative synthesis based on the design of TP receptor antagonists where a cyclopentane-1,2-dione replaces a carboxylic acid.[1]
Workflow for Synthesis
Caption: Synthetic workflow for a TP receptor antagonist.
Materials:
-
3-(3-(2-aminoethyl)phenyl)propanoic acid derivative
-
4-chlorophenylsulfonyl chloride
-
3-aminocyclopentane-1,2-dione hydrochloride
-
Coupling agents (e.g., EDCI, HOBt)
-
Organic solvents (e.g., DMF, DCM)
-
Bases (e.g., DIPEA, triethylamine)
Procedure:
-
Sulfonamide Formation: Dissolve the 3-(3-(2-aminoethyl)phenyl)propanoic acid derivative in DCM. Add triethylamine and cool to 0°C. Add 4-chlorophenylsulfonyl chloride dropwise and stir overnight at room temperature.
-
Amide Coupling: To the resulting sulfonamide, add DMF, 3-aminocyclopentane-1,2-dione hydrochloride, EDCI, HOBt, and DIPEA.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Application as a Scaffold in Drug Discovery
The rigid cyclopentane ring system serves as an excellent scaffold for orienting functional groups in three-dimensional space, making it a valuable component in the design of inhibitors for various biological targets.
NaV1.7 Inhibitors for Pain Management
A notable application of the cyclopentane carboxylic acid scaffold is in the development of potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain.[4] Replacement of a proline warhead with a cyclopentane carboxylic acid significantly enhanced the potency against NaV1.7.[4]
Quantitative Data: NaV1.7 Inhibition
| Compound | Scaffold Feature | Target | Potency | Selectivity | Reference |
| 31 | Cyclopentane carboxylic acid | NaV1.7 | Potent inhibitor | High selectivity over NaV1.5 | [4] |
Experimental Protocol: Evaluation of NaV1.7 Inhibition using Electrophysiology
This protocol describes a typical automated patch-clamp electrophysiology assay to determine the inhibitory activity of a compound on NaV1.7 channels.
Workflow for Electrophysiological Screening
Caption: Workflow for NaV1.7 inhibition assay.
Materials:
-
HEK293 cell line stably expressing human NaV1.7 channels.
-
Cell culture medium and reagents.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Extracellular and intracellular recording solutions.
-
Test compound (e.g., Compound 31).
Procedure:
-
Cell Culture: Maintain the NaV1.7-expressing HEK293 cells in appropriate culture medium at 37°C and 5% CO2.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the extracellular recording solution.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain the desired final concentrations in the extracellular solution.
-
Electrophysiological Recording:
-
Load the cell suspension and compound solutions onto the automated patch-clamp system.
-
Establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit NaV1.7 currents (e.g., depolarizing pulses from a holding potential of -120 mV).
-
Apply the test compound at various concentrations and record the resulting inhibition of the peak sodium current.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Application as a Synthetic Building Block
This compound and its isomers are versatile intermediates in organic synthesis, providing a rigid core for the construction of more complex molecules.
Synthesis of Proline Derivatives
Cyclopentane-1,2-dicarboxylic acid anhydride, derived from the corresponding diacid, is a useful starting material for the synthesis of proline derivatives.[5] These derivatives are important in medicinal chemistry and are components of several marketed drugs.[5]
Logical Relationship in Synthesis
References
- 1. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Cyclopentane-1,1-dicarboxylic Acid in Research and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving Cyclopentane-1,1-dicarboxylic acid and its derivatives. The protocols are intended to guide researchers in the synthesis of novel compounds for applications in medicinal chemistry and materials science.
Application Note 1: Synthesis of Cyclopentanecarboxylic Acid via Decarboxylation
This compound serves as a valuable starting material for the synthesis of monosubstituted cyclopentane rings. The geminal dicarboxylic acid structure allows for a straightforward decarboxylation reaction, yielding cyclopentanecarboxylic acid. This process is fundamental for creating building blocks where a single carboxylic acid functional group on a cyclopentane ring is desired.
Experimental Protocol: Decarboxylation of this compound
This protocol outlines the thermal decarboxylation of this compound. The reaction proceeds by heating the diacid, leading to the loss of one carboxyl group as carbon dioxide.
Materials:
-
This compound
-
High-boiling point solvent (e.g., diphenyl ether)
-
Nitrogen or Argon gas supply
-
Heating mantle with a temperature controller
-
Distillation apparatus
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, add this compound.
-
Add a high-boiling point solvent to facilitate even heat distribution.
-
Set up the apparatus for simple distillation to collect the product.
-
Flush the system with an inert gas (nitrogen or argon).
-
Heat the mixture to a temperature sufficient to induce decarboxylation (typically in the range of 150-200 °C). The exact temperature may need to be optimized.
-
The decarboxylation will be evident by the evolution of carbon dioxide gas.
-
The resulting cyclopentanecarboxylic acid will distill over.
-
Collect the distillate and purify further if necessary, for example, by vacuum distillation.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| This compound | 158.15 | 15.8 | 0.1 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Cyclopentanecarboxylic acid | 114.14 | 11.4 | 9.1 | 80 |
Logical Relationship Diagram:
Caption: Workflow for the decarboxylation of this compound.
Application Note 2: Esterification for Derivative Synthesis
Esterification of this compound is a key transformation for producing a variety of derivatives. These esters can be used as intermediates in further synthetic steps or as final products with applications as plasticizers, solvents, or in fragrance formulations. Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common method.
Experimental Protocol: Diethyl Cyclopentane-1,1-dicarboxylate Synthesis
This protocol describes the synthesis of diethyl cyclopentane-1,1-dicarboxylate from this compound and ethanol using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Reflux apparatus
Procedure:
-
To a round-bottom flask, add this compound and an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Set up the apparatus for reflux and heat the mixture for several hours to drive the reaction to completion.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude diethyl cyclopentane-1,1-dicarboxylate.
-
Purify the product by vacuum distillation.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| This compound | 158.15 | 15.8 | 0.1 |
| Ethanol | 46.07 | 46.1 | 1.0 |
| Sulfuric Acid (catalyst) | 98.08 | ~0.5 mL | - |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Diethyl cyclopentane-1,1-dicarboxylate | 214.26 | 21.4 | 18.2 | 85 |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for Fischer esterification.
Application Note 3: Synthesis of Spiro Compounds for Bioactive Scaffolds
This compound is a precursor for the synthesis of spirocyclic compounds. These structures are of significant interest in drug discovery as they introduce three-dimensional complexity, which can lead to improved binding affinity and selectivity for biological targets. One common transformation is the formation of a spiro-dione.
Experimental Protocol: Synthesis of Spiro[4.4]nonane-1,6-dione
This protocol details a potential route to a spirodione from the corresponding diester of this compound via an intramolecular Dieckmann condensation.
Materials:
-
Diethyl cyclopentane-1,1-dicarboxylate
-
Sodium ethoxide (NaOEt)
-
Toluene (dry)
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Reflux apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl cyclopentane-1,1-dicarboxylate in dry toluene.
-
Add sodium ethoxide to the solution.
-
Heat the mixture to reflux for several hours to promote the intramolecular condensation.
-
Cool the reaction mixture to room temperature and then quench by carefully adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to yield the crude β-keto ester.
-
The crude product is then subjected to hydrolysis and decarboxylation by heating with aqueous acid to yield the final spiro[4.4]nonane-1,6-dione.
-
Purify the final product by chromatography or crystallization.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Diethyl cyclopentane-1,1-dicarboxylate | 214.26 | 21.4 | 0.1 |
| Sodium Ethoxide | 68.05 | 7.5 | 0.11 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Spiro[4.4]nonane-1,6-dione | 152.19 | 15.2 | 10.6 | 70 |
Experimental Workflow Diagram:
Application Notes and Protocols: Cyclopentane-1,1-dicarboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane-1,1-dicarboxylic acid is a geminal dicarboxylic acid with a five-membered aliphatic ring. Its structure presents a unique steric and electronic profile for use as a ligand in coordination chemistry. The two carboxylate groups originating from the same carbon atom can act as a chelating or bridging unit, leading to the formation of a variety of coordination complexes, including discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). While the coordination chemistry of other cycloalkane dicarboxylic acids, such as cyclopropane- and cyclobutane-1,1-dicarboxylic acid, has been explored, this compound remains a less-studied ligand, offering opportunities for the synthesis of novel materials with potential applications in catalysis, materials science, and drug delivery.
These application notes provide an overview of the synthesis of this compound and its potential use as a ligand, along with generalized protocols for the synthesis of its metal complexes. The information is intended to serve as a foundational guide for researchers interested in exploring the coordination chemistry of this versatile ligand.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value |
| CAS Number | 5802-65-3 |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 190 °C (decomposes)[1] |
| Boiling Point | 368.9 °C at 760 mmHg (Predicted) |
| Density | 1.416 g/cm³ (Predicted) |
| Solubility | Soluble in water and polar organic solvents. |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the alkylation of a malonic ester with 1,4-dibromobutane, followed by hydrolysis and decarboxylation. A detailed protocol based on established methods for similar compounds is provided below.
Protocol 3.1.1: Synthesis via Diethyl Malonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
1,4-dibromobutane
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Activated carbon
Procedure:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 1,4-dibromobutane dropwise.
-
Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diethyl cyclopentane-1,1-dicarboxylate.
-
Hydrolysis: To the crude ester, add a solution of sodium hydroxide in a mixture of water and ethanol. Reflux the mixture for 3-4 hours until the ester is completely hydrolyzed.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Isolation: The this compound will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from hot water or a suitable organic solvent mixture to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
General Protocol for the Synthesis of Metal-Cyclopentane-1,1-dicarboxylate Complexes
The synthesis of coordination complexes with this compound can be performed under various conditions, including solvothermal and hydrothermal methods, to yield crystalline products. The following is a general protocol that can be adapted for different metal salts.
Protocol 3.2.1: Solvothermal Synthesis of a Coordination Polymer
Materials:
-
This compound
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)
-
A suitable solvent system (e.g., N,N-dimethylformamide (DMF), ethanol, water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of the Reaction Mixture: In a glass vial, dissolve this compound (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL of DMF/ethanol/water mixture).
-
The mixture can be sonicated for a few minutes to ensure homogeneity.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 24-72 hours).
-
Cooling and Isolation: After the reaction time, allow the autoclave to cool slowly to room temperature.
-
Crystals of the coordination polymer, if formed, can be collected by filtration.
-
Washing and Drying: Wash the crystals with the mother liquor and then with a fresh solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials. Dry the crystals in air or under a mild vacuum.
-
Characterization: The resulting crystalline material can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).
Coordination Chemistry and Potential Applications
Coordination Modes
As a dicarboxylate ligand, this compound can adopt several coordination modes, which will influence the dimensionality and topology of the resulting coordination complexes. The geminal arrangement of the carboxylate groups allows for chelation to a single metal center, forming a stable six-membered ring. Alternatively, each carboxylate group can coordinate to a different metal center, acting as a bridging ligand to form extended one-, two-, or three-dimensional structures.
| Coordination Mode | Description |
| Monodentate | Only one oxygen atom from one carboxylate group coordinates to a metal center. |
| Bidentate Chelating | Both oxygen atoms of one carboxylate group coordinate to the same metal center. |
| Bidentate Bridging | Each oxygen atom of a carboxylate group coordinates to a different metal center. |
| Chelating and Bridging | One carboxylate group acts as a chelating ligand while the other bridges to another metal center. |
Table 2: Potential Coordination Modes of Cyclopentane-1,1-dicarboxylate.
Caption: Simplified representation of chelating and bridging coordination modes.
Applications in Drug Development and Research
While specific applications of this compound-based coordination complexes are yet to be reported, the broader class of metal-dicarboxylate frameworks has shown significant promise in several areas relevant to drug development and biomedical research.
-
Drug Delivery: The porous nature of MOFs constructed from dicarboxylate ligands allows for the encapsulation and controlled release of therapeutic agents. The biocompatibility of certain metals (e.g., zinc, iron) and the biodegradability of the organic linkers are advantageous for such applications.
-
Biocatalysis: Metal-organic frameworks can serve as scaffolds for immobilizing enzymes or as catalysts themselves, mimicking the active sites of metalloenzymes.
-
Sensing and Diagnostics: The luminescence properties of some lanthanide-based coordination polymers can be modulated by the presence of specific biomolecules, making them potential candidates for biosensors.
The unique steric constraints imposed by the cyclopentane ring in this compound may lead to the formation of coordination polymers with novel topologies and pore environments, which could be explored for the selective adsorption and delivery of drug molecules.
Conclusion
This compound represents an intriguing yet underexplored building block for coordination chemistry. Its synthesis is achievable through established organic methodologies, and it offers a range of potential coordination modes for the construction of novel metal-organic materials. The protocols and data presented herein provide a starting point for researchers to investigate the synthesis, structure, and properties of its coordination complexes. Further exploration in this area is warranted to unlock the potential applications of these materials, particularly in the fields of drug development and materials science.
References
Application Notes and Protocols for the Scale-Up Synthesis of Cyclopentane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane-1,1-dicarboxylic acid is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and specialty chemicals. Its rigid cyclopentane core makes it a useful scaffold for introducing specific spatial arrangements of functional groups. The scale-up synthesis of this compound is crucial for its availability in drug discovery and development programs. This document provides detailed protocols for the multi-gram scale synthesis of this compound, focusing on the well-established malonic ester synthesis route.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process:
-
Cyclization: Diethyl malonate is reacted with 1,4-dibromobutane in the presence of a strong base, such as sodium ethoxide, to form diethyl cyclopentane-1,1-dicarboxylate. This reaction proceeds via a double alkylation of the malonic ester.
-
Hydrolysis: The resulting diethyl cyclopentane-1,1-dicarboxylate is then hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of this compound, starting from one mole of diethyl malonate.
| Parameter | Step 1: Diethyl cyclopentane-1,1-dicarboxylate Synthesis | Step 2: Hydrolysis to this compound |
| Starting Materials | Diethyl malonate (1.0 mol, 160.17 g) | Diethyl cyclopentane-1,1-dicarboxylate (0.8 mol, 171.41 g) |
| 1,4-Dibromobutane (1.1 mol, 237.48 g) | Sodium Hydroxide (2.0 mol, 80.0 g) | |
| Sodium Ethoxide (2.2 mol, 149.63 g) | ||
| Solvent | Anhydrous Ethanol (2.5 L) | Water (1.0 L), Ethanol (250 mL) |
| Reaction Temperature | 65-75 °C | 80-90 °C (Reflux) |
| Reaction Time | 4-6 hours | 12-16 hours |
| Product | Diethyl cyclopentane-1,1-dicarboxylate | This compound |
| Theoretical Yield | 214.26 g | 126.53 g |
| Typical Actual Yield | 171.41 g (80%) | 113.88 g (90%) |
| Purity | >95% (after distillation) | >98% (after recrystallization) |
Experimental Protocols
Safety Precautions: This synthesis involves flammable solvents and corrosive bases. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. Sodium ethoxide is highly reactive with water and moisture; handle it under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Scale-Up Synthesis of Diethyl cyclopentane-1,1-dicarboxylate
Materials:
-
Diethyl malonate (160.17 g, 1.0 mol)
-
1,4-Dibromobutane (237.48 g, 1.1 mol)
-
Sodium ethoxide (149.63 g, 2.2 mol)
-
Anhydrous ethanol (2.5 L)
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Heating mantle with a temperature controller
Procedure:
-
Setup: Assemble the 5 L three-necked flask with a mechanical stirrer, a reflux condenser protected by a calcium chloride drying tube, and an addition funnel.
-
Reagent Preparation: In the flask, combine diethyl malonate (160.17 g) and 1,4-dibromobutane (237.48 g) in 1.0 L of anhydrous ethanol.
-
Base Addition: Prepare a solution of sodium ethoxide (149.63 g) in 1.5 L of anhydrous ethanol in a separate flask under a nitrogen atmosphere. Transfer this solution to the addition funnel.
-
Reaction: With vigorous stirring, add the sodium ethoxide solution dropwise to the diethyl malonate and 1,4-dibromobutane mixture over 2-3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux (65-75 °C).
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the precipitated sodium bromide by filtration. c. Concentrate the filtrate under reduced pressure to remove the ethanol. d. To the residue, add 1 L of water and extract with diethyl ether (3 x 500 mL). e. Combine the organic layers, wash with brine (2 x 250 mL), and dry over anhydrous magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl cyclopentane-1,1-dicarboxylate.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for diethyl cyclopentane-1,1-dicarboxylate.
Step 2: Hydrolysis of Diethyl cyclopentane-1,1-dicarboxylate to this compound
Materials:
-
Diethyl cyclopentane-1,1-dicarboxylate (171.41 g, 0.8 mol, from Step 1)
-
Sodium hydroxide (80.0 g, 2.0 mol)
-
Ethanol (250 mL)
-
Water (1.0 L)
-
Concentrated hydrochloric acid (~170 mL)
-
2 L round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: In the 2 L round-bottom flask, prepare a solution of sodium hydroxide (80.0 g) in water (1.0 L) and ethanol (250 mL).
-
Hydrolysis: Add the diethyl cyclopentane-1,1-dicarboxylate (171.41 g) to the sodium hydroxide solution. Heat the mixture to reflux with stirring for 12-16 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the ethanol. c. Cool the remaining aqueous solution in an ice bath. d. Slowly and carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation and Purification: a. Collect the precipitate by vacuum filtration and wash it with cold water. b. Recrystallize the crude product from hot water to obtain pure this compound. c. Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Application Notes and Protocols: Protecting Group Strategies for Cyclopentane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane-1,1-dicarboxylic acid is a valuable building block in medicinal chemistry and organic synthesis, often utilized for the introduction of a constrained gem-dicarboxylic acid motif into target molecules. The presence of two carboxylic acid functionalities necessitates the use of protecting groups to achieve selective transformations at other positions of a molecule or to enable differential functionalization of the two carboxyl groups. This document provides detailed application notes and protocols for the protection and deprotection of this compound, focusing on strategies for both mono-protection and di-protection.
Protecting Group Strategies
The selection of an appropriate protecting group strategy depends on the desired synthetic outcome. For reactions requiring the masking of both carboxylic acid groups, di-protection is employed. For synthetic routes that require one free carboxylic acid for further elaboration, a mono-protection strategy is necessary.
Mono-Protection Strategies
Selective mono-protection of this compound allows for the sequential modification of the two carboxyl groups. This is crucial in the synthesis of complex molecules where one acid moiety needs to be converted into an amide, ester, or other functional group while the other remains as a carboxylic acid or is protected with an orthogonal protecting group.
A common and effective method for achieving a mono-protected form is through the selective mono-saponification of the corresponding diester.
1.1. Mono-Ester Formation via Selective Hydrolysis
This strategy involves the hydrolysis of one of the two ester groups of a dialkyl cyclopentane-1,1-dicarboxylate. The reaction conditions can be controlled to favor the formation of the monoacid-monoester.
Table 1: Quantitative Data for Mono-Ester Formation
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Diethyl cyclopentane-1,1-dicarboxylate | 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid[1] | KOH | Ethanol | 96 hr | Room Temp. | ~74% |
Experimental Protocol: Synthesis of 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid [1]
-
Reaction Setup: In a round-bottom flask, dissolve diethyl cyclopentane-1,1-dicarboxylate (1 equivalent) in ethanol (e.g., 4 mL per gram of diester).
-
Reagent Addition: Prepare a solution of potassium hydroxide (1 equivalent) in ethanol (e.g., 15 mL per gram of KOH). Add this solution dropwise to the stirred solution of the diester over a period of 30 minutes.
-
Reaction: Stir the resulting mixture at room temperature for 96 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the aqueous layer and acidify it with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under vacuum to yield the product as a clear oil.
1.2. Benzyl Ester for Orthogonal Deprotection
For applications requiring an orthogonal deprotection strategy, a benzyl ester is an excellent choice. The benzyl group can be selectively removed by catalytic hydrogenolysis without affecting other common protecting groups like t-butyl esters or Boc groups.[2][3][4]
Protocol: Deprotection of Benzyl 1-(Alkoxycarbonyl)cyclopentanecarboxylate
-
Reaction Setup: Dissolve the benzyl ester (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).
-
Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
-
Di-Protection Strategies
When both carboxylic acid groups need to be masked during a synthetic sequence, they can be converted into diesters or a cyclic ketal.
2.1. Diester Formation
The formation of simple dialkyl esters, such as dimethyl or diethyl esters, is a straightforward method for protecting both carboxyl groups.
Protocol: General Procedure for Diethyl Esterification
-
Reaction Setup: Suspend this compound (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until completion.
-
Work-up:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the diethyl ester.
-
2.2. Cyclic Ketal Formation
A highly robust method for protecting both carboxyl groups simultaneously is the formation of a cyclic ketal. This is particularly useful as cyclic ketals are stable to a wide range of nucleophilic and basic conditions.[5] Reaction with a diol such as 2,2-dimethyl-1,3-propanediol forms a stable six-membered ring.
Table 2: Protecting Groups for this compound
| Protecting Group | Protection Method | Deprotection Conditions | Stability |
| Mono-esters | |||
| Methyl Ester | Fischer esterification (MeOH, H+) | Acid or base hydrolysis | Moderate |
| Ethyl Ester | Fischer esterification (EtOH, H+) | Acid or base hydrolysis | Moderate |
| Benzyl Ester[2][4] | Benzyl bromide, base | Catalytic hydrogenolysis (H₂, Pd/C)[3] | Stable to acid/base, cleaved by reduction |
| Di-protection | |||
| Diethyl Ester | Fischer esterification (EtOH, H+) | Acid or base hydrolysis | Moderate |
| Cyclic Ketal (with 2,2-dimethyl-1,3-propanediol)[5] | Diol, acid catalyst (e.g., PTSA), azeotropic removal of water | Aqueous acid (e.g., HCl, TFA) | Very stable to basic and nucleophilic conditions |
Protocol: Formation of a Cyclic Ketal with 2,2-Dimethyl-1,3-propanediol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1 equivalent), 2,2-dimethyl-1,3-propanediol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in a solvent that forms an azeotrope with water (e.g., toluene).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected.
-
Work-up:
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude product can be purified by chromatography or crystallization.
Protocol: Deprotection of the Cyclic Ketal
-
Reaction Setup: Dissolve the cyclic ketal in a mixture of a water-miscible solvent (e.g., THF or acetone) and aqueous acid (e.g., 1M HCl).
-
Reaction: Stir the solution at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Work-up:
-
Neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the diacid.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the protecting group strategies described.
Caption: Overview of protection strategies for this compound.
Caption: Workflow for the synthesis of a mono-protected this compound derivative.
Caption: General workflow illustrating the use of di-protection in a multi-step synthesis.
References
Application Notes and Protocols for the Functionalization of Carboxylic Acid Groups in Cyclopentane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane-1,1-dicarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The geminal dicarboxylic acid motif on a cyclopentane scaffold offers a unique three-dimensional arrangement, providing a rigid core for the synthesis of novel organic molecules. Functionalization of the two carboxylic acid groups allows for the introduction of a wide range of chemical diversity, enabling the exploration of new chemical space in drug discovery and the development of advanced materials. This document provides detailed application notes and experimental protocols for the primary functionalizations of this compound, including esterification, amidation, reduction to diols, and conversion to diacyl chlorides.
Esterification: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
Esterification of this compound is a fundamental transformation to produce key intermediates such as diethyl cyclopentane-1,1-dicarboxylate. These esters are versatile precursors for further synthetic manipulations, including reductions and C-C bond-forming reactions. The Fischer-Speier esterification is a classical and effective method for this conversion.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
This compound
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv).
-
Add an excess of absolute ethanol, which acts as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl cyclopentane-1,1-dicarboxylate.
-
The crude product can be purified by vacuum distillation.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Absolute ethanol, Sulfuric acid |
| Solvent | Absolute ethanol |
| Reaction Temperature | Reflux |
| Typical Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
| Product Purity | >98% after vacuum distillation |
| Appearance of Product | Colorless liquid with a mild ester-like odor. |
Experimental Workflow
Caption: Workflow for the Fischer-Speier Esterification of this compound.
Amidation: Synthesis of Cyclopentane-1,1-dicarboxamides
The formation of amides from this compound is a crucial step in the synthesis of various biologically active molecules and polymers. Direct amidation can be challenging due to the formation of a stable ammonium carboxylate salt.[1] Therefore, coupling agents or activation of the carboxylic acid groups are typically required.
Experimental Protocol: Carbodiimide-Mediated Amidation (EDC/HOBt)
Materials:
-
This compound
-
Primary or secondary amine (2.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equiv)
-
Hydroxybenzotriazole (HOBt) (2.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and HOBt (2.2 equiv) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (2.2 equiv) followed by the base (DIPEA or TEA, 3.0 equiv).
-
Add EDC (2.2 equiv) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diamide by column chromatography on silica gel or recrystallization.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Amine, EDC, HOBt, DIPEA |
| Solvent | Anhydrous DCM or DMF |
| Reaction Temperature | 0 °C to room temperature |
| Typical Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
| Product Purity | >95% after purification |
Experimental Workflow
Caption: Workflow for Carbodiimide-Mediated Amidation of this compound.
Reduction: Synthesis of 1,1-Bis(hydroxymethyl)cyclopentane
The reduction of the dicarboxylic acid or its corresponding diester to the diol, 1,1-bis(hydroxymethyl)cyclopentane, provides a versatile intermediate with two primary alcohol functionalities. These can be further elaborated into ethers, esters, or halides. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation.[2][3][4] The reduction is typically performed on the more soluble and less reactive diester.
Experimental Protocol: LAH Reduction of Diethyl Cyclopentane-1,1-dicarboxylate
Materials:
-
Diethyl cyclopentane-1,1-dicarboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
1 M HCl solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LAH (2.0 equiv) in anhydrous THF under a nitrogen atmosphere.
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Dissolve diethyl cyclopentane-1,1-dicarboxylate (1.0 equiv) in anhydrous THF and add it to the dropping funnel.
-
Add the diester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then stir for several hours or overnight.[5]
-
Monitor the reaction by TLC or GLC to confirm the disappearance of the starting material.[5]
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then 1 M HCl solution.
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF or diethyl ether.
-
Separate the organic layer of the filtrate and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 1,1-bis(hydroxymethyl)cyclopentane.[5] The product can be purified by recrystallization or distillation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Diethyl cyclopentane-1,1-dicarboxylate | [5] |
| Key Reagents | Lithium aluminum hydride (LAH) | [5] |
| Solvent | Anhydrous THF | [5] |
| Reaction Temperature | 0 °C to room temperature | [5] |
| Typical Reaction Time | 17 hours (can be shorter with excess LAH) | [5] |
| Typical Yield | ~89% (crude) | [5] |
| Product Purity | 89% by GLC (crude) | [5] |
| Appearance of Product | Off-white solid | [5] |
Experimental Workflow
Caption: Workflow for the LAH Reduction of Diethyl Cyclopentane-1,1-dicarboxylate.
Conversion to Diacyl Chloride: Synthesis of Cyclopentane-1,1-dicarbonyl Dichloride
The conversion of dicarboxylic acids to their corresponding diacyl chlorides provides highly reactive intermediates that are precursors for the synthesis of esters, amides, and for Friedel-Crafts acylation reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol: Synthesis using Thionyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Anhydrous toluene or dichloromethane (DCM) (optional)
-
Two-neck round-bottom flask
-
Reflux condenser with a gas outlet to a trap (e.g., NaOH solution)
-
Magnetic stirrer
Procedure:
-
In a flame-dried two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, place this compound (1.0 equiv).
-
Add an excess of thionyl chloride (SOCl₂) (at least 2.2 equiv), which can also serve as the solvent. Alternatively, an inert solvent like toluene can be used.
-
Add a catalytic amount (1-2 drops) of DMF to the mixture.
-
Stir the mixture at room temperature, and then gently heat to reflux.
-
The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The crude cyclopentane-1,1-dicarbonyl dichloride can be purified by fractional distillation under high vacuum.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Thionyl chloride (SOCl₂), DMF (cat.) |
| Solvent | Excess SOCl₂ or Toluene |
| Reaction Temperature | Reflux |
| Typical Reaction Time | 1-3 hours |
| Typical Yield | >90% |
| Product Purity | >97% after vacuum distillation |
Experimental Workflow
Caption: Workflow for the Synthesis of Cyclopentane-1,1-dicarbonyl Dichloride.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentane-1,1-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cyclopentane-1,1-dicarboxylic acid. The primary focus is on the widely used malonic ester synthesis route.
Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol details the synthesis of this compound from diethyl malonate and 1,4-dibromobutane.
Materials:
-
Diethyl malonate
-
1,4-dibromobutane
-
Sodium ethoxide (or other suitable base)
-
Absolute ethanol (or other anhydrous solvent)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated sodium chloride solution (brine)
Procedure:
Step 1: Formation of Diethyl Cyclopentane-1,1-dicarboxylate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide in absolute ethanol. Ensure anhydrous conditions are maintained throughout the reaction.
-
Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
Add 1,4-dibromobutane to the reaction mixture. An exothermic reaction may occur, and the rate of addition should be controlled to maintain a gentle reflux.[1]
-
After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the cyclization.
-
After reflux, remove the ethanol by distillation.
-
Cool the residue and add water to dissolve the sodium bromide byproduct.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the diethyl ether by rotary evaporation to obtain crude diethyl cyclopentane-1,1-dicarboxylate.
-
Purify the crude product by vacuum distillation.
Step 2: Hydrolysis to this compound
-
To the purified diethyl cyclopentane-1,1-dicarboxylate, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to facilitate the saponification of the ester groups.
-
After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The dicarboxylic acid may precipitate out of the solution. If not, extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate and remove the solvent to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an organic solvent mixture) to obtain the pure product.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of Diethyl Cyclopentane-1,1-dicarboxylate
-
Question: My yield of the cyclized product is low. What are the potential causes and how can I improve it?
-
Answer: Low yields in the cyclization step can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by using a sufficient amount of base (at least two equivalents) and allowing for an adequate reflux time.[1] Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Side Reactions: The primary side reaction is the intermolecular reaction between two molecules of diethyl malonate and one molecule of 1,4-dibromobutane, leading to a linear C8-dicarboxylate. To minimize this, use high dilution conditions by adding the 1,4-dibromobutane slowly to the reaction mixture.
-
Base Selection: The choice of base can impact the yield. While sodium ethoxide is commonly used, stronger bases like potassium tert-butoxide may improve the yield by favoring the intramolecular cyclization.
-
Moisture: The presence of water in the reaction mixture can consume the base and lead to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: After hydrolysis, my final product is impure. What are the likely contaminants and how can I remove them?
-
Answer: Common impurities include unreacted starting materials, byproducts from side reactions, and partially hydrolyzed esters.
-
Unreacted Diethyl Malonate: If the initial cyclization was incomplete, unreacted diethyl malonate will be carried through and hydrolyzed to malonic acid, which can then decarboxylate to acetic acid.
-
Linear Byproduct: The linear C8-dicarboxylic acid from the intermolecular side reaction is a common impurity. Careful purification of the intermediate diethyl cyclopentane-1,1-dicarboxylate by fractional distillation is crucial.
-
Mono-acid: Incomplete hydrolysis will result in the presence of the mono-ester, mono-acid. Ensure sufficient base and reflux time during the saponification step.
-
Purification: Recrystallization of the final dicarboxylic acid is an effective method for removing most impurities.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low product yield.
Frequently Asked Questions (FAQs)
-
Q1: What is the best base to use for the cyclization step?
-
A1: Sodium ethoxide is the most commonly used base for this reaction. However, for improved yields, a stronger, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent like THF or DMF can be beneficial as it can lead to a more complete and faster deprotonation of the diethyl malonate.
-
-
Q2: Can I use 1,4-dichlorobutane instead of 1,4-dibromobutane?
-
A2: While 1,4-dichlorobutane is less expensive, it is also less reactive. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. Using 1,4-dichlorobutane would likely require more forcing conditions (higher temperatures, longer reaction times) and may result in lower yields.
-
-
Q3: How can I confirm the formation of the cyclized product?
-
A3: The formation of diethyl cyclopentane-1,1-dicarboxylate can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
-
-
Q4: What are the key safety precautions for this synthesis?
-
A4: Sodium ethoxide and other strong bases are corrosive and react violently with water. 1,4-dibromobutane is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. Below is a summary of expected yields based on analogous reactions and general principles of malonic ester synthesis.
Table 1: Effect of Base and Solvent on Cyclization Yield (Qualitative)
| Base | Solvent | Expected Yield | Notes |
| Sodium Ethoxide | Ethanol | Moderate | Standard conditions, but can lead to side reactions. |
| Sodium Hydride | THF/DMF | Good to High | Stronger base, drives the reaction to completion. Requires strictly anhydrous conditions. |
| Potassium tert-Butoxide | tert-Butanol/THF | Good to High | A strong, sterically hindered base that can favor cyclization. |
| Potassium Carbonate | Acetone/DMF | Moderate | A weaker base, may require longer reaction times or higher temperatures. |
Table 2: Influence of Halide on Cyclization Efficiency
| Dihaloalkane | Relative Reactivity | Expected Yield |
| 1,4-Diiodobutane | Highest | Highest |
| 1,4-Dibromobutane | High | Good |
| 1,4-Dichlorobutane | Moderate | Moderate to Low |
Note: Specific quantitative yields for the synthesis of this compound under these varied conditions are not consistently reported in the literature. The information provided is based on general principles of organic synthesis and data from analogous reactions. For instance, the synthesis of diethyl 1,1-cyclobutanedicarboxylate using sodium ethoxide and trimethylene chlorobromide reports a yield of 53-55%.[2] Similar yields can be expected for the cyclopentane analog under optimized conditions.
References
Technical Support Center: Purification of Cyclopentane-1,1-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Cyclopentane-1,1-dicarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The compound "oils out" during recrystallization.
-
Question: I'm trying to recrystallize my crude this compound, but instead of forming crystals, it separates as an oil. What should I do?
-
Answer: "Oiling out" typically happens when the solute is insoluble in the hot solvent or when the solution is supersaturated and the compound comes out of solution at a temperature above its melting point. Here are a few things you can try:
-
Increase the solvent volume: Add more hot solvent to ensure the compound is fully dissolved before cooling.[1]
-
Use a different solvent or a solvent mixture: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If a single solvent isn't working, try a two-solvent system. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly.[2][3]
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Very slow cooling can favor crystal formation over oiling.[1]
-
Charcoal treatment: If the oiling is due to significant impurities, adding activated charcoal to the hot solution to adsorb these impurities, followed by hot filtration, may solve the problem.[4]
-
Issue 2: No crystals form upon cooling.
-
Question: I've dissolved my compound in a hot solvent and let it cool, but no crystals have formed. What's the problem?
-
Answer: The absence of crystal formation is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated. Here are some troubleshooting steps:
-
Induce crystallization:
-
Reduce solvent volume: If induction methods don't work, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration of the dicarboxylic acid and then try cooling it again.[1][5]
-
Cool to a lower temperature: If you have only cooled to room temperature, try placing the flask in an ice bath to further decrease the solubility of your compound.
-
Issue 3: The purity of the compound does not improve after recrystallization.
-
Question: I've recrystallized my sample, but my analysis (e.g., NMR, melting point) shows it's still impure. Why?
-
Answer: This can happen for a couple of reasons:
-
Inappropriate solvent choice: The solvent you chose may dissolve the impurities as well as your compound, causing them to co-crystallize. You need a solvent that either leaves the impurities undissolved in the hot solution or keeps them dissolved in the cold mother liquor.
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[5] Ensure the solution cools slowly and is left undisturbed.
-
Consider an alternative purification method: If recrystallization is ineffective, an acid-base extraction may be necessary to remove neutral or basic impurities.
-
Issue 4: Low recovery of the purified compound.
-
Question: After recrystallization, I've lost a significant amount of my product. How can I improve the yield?
-
Answer: Low recovery is a common issue in recrystallization. Here are some tips to maximize your yield:
-
Use the minimum amount of hot solvent: Adding too much solvent will result in a significant amount of your product remaining in the mother liquor upon cooling.[7]
-
Ensure complete cooling: Make sure you have allowed sufficient time for crystallization to complete at a low temperature (e.g., in an ice bath).
-
Minimize transfers: Each transfer of the solution or crystals can lead to loss of material.
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: For solid carboxylic acids like this compound, a combination of acid-base extraction followed by recrystallization is often the most effective approach. The acid-base extraction removes neutral and basic impurities, while recrystallization removes impurities with similar acidity.
Q2: What are some suitable recrystallization solvents for this compound?
Q3: How can I remove colored impurities from my sample?
A3: Colored impurities can often be removed by treating the hot solution of your crude product with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored compounds. Be aware that using too much charcoal can also adsorb your desired product, leading to lower yields.
Q4: My compound is a white crystalline solid. Do I still need to purify it?
A4: The appearance of a compound can be misleading. Even if it appears to be a clean, white solid, it can still contain significant amounts of colorless impurities that may affect the outcome of subsequent reactions or biological assays. It is always good practice to purify a synthesized compound and verify its purity through analytical methods such as NMR spectroscopy and melting point analysis.
Data Presentation
Table 1: Solubility of Structurally Similar Carboxylic Acids in Various Solvents
| Compound | Water | Ethanol | Ether | Chloroform | Methanol | Hexane/Toluene |
| Cyclopentanecarboxylic acid | Moderately soluble[8] | Easily soluble[8] | Easily soluble[8] | - | - | Good solubility[8] |
| (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | Slightly soluble[9] | Soluble | - | Slightly soluble (when heated)[9] | Moderately soluble[9] | - |
This table provides a qualitative guide for solvent selection based on the solubility of structurally related compounds.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the solution to a separatory funnel and add a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently. The dicarboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Extract the organic layer one or two more times with the aqueous base to ensure all the dicarboxylic acid has been extracted.
-
Back-extraction (optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is acidic (pH < 2). The this compound will precipitate out as a solid.
-
Isolation: Collect the purified solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it thoroughly.
Protocol 2: Purification by Recrystallization (Single Solvent)
-
Solvent Selection: Choose a suitable solvent in which the this compound is soluble when hot but insoluble or sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Caption: Logical flow of purification by acid-base extraction.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Home Page [chem.ualberta.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]
Technical Support Center: Cyclopentane-1,1-dicarboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Cyclopentane-1,1-dicarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the identification and mitigation of byproducts.
Issue 1: Low Yield of this compound
-
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in the synthesis of this compound, typically prepared via the malonic ester synthesis from diethyl malonate and 1,4-dibromobutane, can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and allowing for sufficient reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
-
Byproduct Formation: The formation of byproducts is a common cause of low yields. The primary byproduct is often a result of an intermolecular side reaction.
-
Moisture: The presence of moisture in the reactants or solvent can interfere with the reaction, as the base used (e.g., sodium ethoxide) will react with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Issue 2: Identification of Unknown Peaks in GC-MS or NMR Analysis
-
Question: I am seeing unexpected peaks in my GC-MS/NMR analysis of the crude product. What are the likely byproducts?
-
Answer: The most common byproducts in the synthesis of diethyl cyclopentane-1,1-dicarboxylate (the ester precursor to the diacid) are:
-
Tetraethyl hexane-1,1,6,6-tetracarboxylate: This is the major byproduct formed from the intermolecular reaction of two molecules of diethyl malonate with one molecule of 1,4-dibromobutane.[1] This high-molecular-weight compound will have a significantly longer retention time in GC analysis and more complex signals in NMR compared to the desired product.
-
Unreacted Diethyl Malonate: Incomplete reaction can lead to the presence of the starting malonic ester.
-
Diethyl 5-bromopentylmalonate: This is the intermediate formed after the first alkylation step. If the intramolecular cyclization is not complete, this species may be present.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to separate the desired this compound from impurities. What are the recommended purification methods?
-
Answer:
-
For the Diethyl Ester Precursor:
-
Fractional Distillation: The desired diethyl cyclopentane-1,1-dicarboxylate has a lower boiling point than the tetraester byproduct. Fractional distillation under reduced pressure is an effective method for separation.
-
Steam Distillation: This technique can be used to separate the volatile product and unreacted diethyl malonate from the non-volatile tetraethyl ester.[2]
-
-
For the Dicarboxylic Acid:
-
Recrystallization: After hydrolysis of the diethyl ester, the resulting dicarboxylic acid can be purified by recrystallization from a suitable solvent, such as hot ethyl acetate or water.[2] This process is effective at removing residual starting materials and byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The most common method is the malonic ester synthesis. This involves the reaction of diethyl malonate with a base (like sodium ethoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and reacts with 1,4-dibromobutane in a two-step sequence: an initial intermolecular SN2 reaction followed by an intramolecular SN2 reaction to form the cyclopentane ring. The resulting diethyl cyclopentane-1,1-dicarboxylate is then hydrolyzed to the dicarboxylic acid.
Q2: What analytical techniques are best for identifying the tetraester byproduct?
A2:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The tetraester byproduct will have a significantly higher molecular weight than the desired product, leading to a distinct molecular ion peak in the mass spectrum. Its retention time in the gas chromatogram will also be longer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The tetraester will show more complex multiplets for the methylene protons compared to the relatively simpler spectrum of the desired product. The ratio of the integration of the ester's ethyl protons to the ring protons will also be different.
-
¹³C NMR: The tetraester will have a greater number of unique carbon signals corresponding to its larger structure.
-
Q3: Can I use 1,4-dichlorobutane instead of 1,4-dibromobutane?
A3: While 1,4-dichlorobutane is less expensive, it is also less reactive than 1,4-dibromobutane in SN2 reactions. This can lead to slower reaction times and potentially lower yields. The reaction conditions may need to be optimized (e.g., higher temperature, stronger base) if using the dichloro- starting material.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl cyclopentane-1,1-dicarboxylate | C₁₁H₁₈O₄ | 214.26 | ~240-242 (at atmospheric pressure) |
| Tetraethyl hexane-1,1,6,6-tetracarboxylate | C₂₀H₃₄O₈ | 418.48 | Significantly higher than the desired product |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 |
| This compound | C₇H₁₀O₄ | 158.15 | Decomposes upon heating |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Maintain a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reaction: a. In the flask, prepare a solution of sodium ethoxide in absolute ethanol. b. Add diethyl malonate dropwise to the sodium ethoxide solution with stirring. c. After the addition is complete, add 1,4-dibromobutane dropwise via the dropping funnel. d. Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: a. Cool the reaction mixture and remove the ethanol by distillation. b. Add water to dissolve the sodium bromide precipitate. c. Extract the aqueous layer with diethyl ether. d. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl cyclopentane-1,1-dicarboxylate.
Protocol 2: Purification by Steam Distillation
-
Setup: Arrange the apparatus for steam distillation.
-
Procedure: a. Add the crude product mixture to the distillation flask. b. Pass steam through the mixture. The desired diethyl cyclopentane-1,1-dicarboxylate and unreacted diethyl malonate will co-distill with the steam. The high-boiling tetraester byproduct will remain in the distillation flask.[2] c. Collect the distillate, separate the organic layer, and dry it to obtain the purified ester.
Protocol 3: Hydrolysis to this compound and Purification
-
Hydrolysis: a. Reflux the purified diethyl cyclopentane-1,1-dicarboxylate with a solution of potassium hydroxide in ethanol for 2 hours.[2] b. Remove the ethanol by distillation and evaporate the remaining mixture to dryness.
-
Acidification and Extraction: a. Dissolve the resulting potassium salt in water and acidify with concentrated hydrochloric acid. b. Extract the aqueous solution multiple times with diethyl ether. c. Dry the combined ether extracts and evaporate the solvent to yield the crude dicarboxylic acid.
-
Recrystallization: a. Dissolve the crude acid in a minimal amount of hot ethyl acetate. b. Allow the solution to cool slowly to induce crystallization. c. Filter the crystals and wash with a small amount of cold solvent. d. Dry the pure this compound.[2]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Competing reaction pathways leading to desired product and major byproduct.
References
Technical Support Center: Cyclopentane-1,1-dicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of Cyclopentane-1,1-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method is the Perkin alicyclic synthesis, which is an intramolecular variation of the malonic ester synthesis.[1] This process involves the reaction of a dialkyl malonate (such as diethyl malonate) with a dihalide (typically 1,4-dibromobutane) in the presence of a strong base, followed by hydrolysis.[2]
Q2: Which starting materials are typically used?
The standard starting materials are diethyl malonate and 1,4-dibromobutane. A strong base, such as sodium ethoxide, is used to deprotonate the diethyl malonate.[2]
Q3: Why is the choice of base important?
The base must be strong enough to completely deprotonate the malonic ester, which has a pKa of approximately 13-16, to form the nucleophilic enolate.[3][4] It is also recommended to use a base with an alkoxide that matches the ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification, a side reaction that can complicate the product mixture.[1]
Q4: Why are anhydrous (dry) conditions critical for this reaction?
Alkoxide bases like sodium ethoxide are highly sensitive to moisture. Any water present in the reagents or glassware will react with and quench the base, preventing the formation of the malonate enolate and leading to low or no yield.[3][4]
Synthesis and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q: My reaction yield is extremely low or failed completely. What are the most likely causes?
A: Low yields are the most common issue and can typically be traced back to a few key areas. The primary culprits are usually related to the reagents and reaction conditions.
-
Incomplete Deprotonation: The reaction hinges on the formation of the malonate enolate. This step can fail due to:
-
Degraded Base: Alkoxide bases degrade upon exposure to air and moisture. Use a fresh, dry base for each reaction.[3]
-
Insufficient Base: At least two equivalents of base are required for the double alkylation needed for cyclization.
-
Incorrect Base Strength: The base's conjugate acid must have a pKa significantly higher than that of the malonic ester to ensure complete deprotonation.[3][4]
-
-
Purity of Reagents: Impurities in either the diethyl malonate or 1,4-dibromobutane can lead to side reactions that consume starting material and reduce yield. It is advisable to distill technical grade reagents before use.[3][4]
-
Presence of Water: As mentioned in the FAQ, moisture will inhibit the reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]
Q: I'm observing significant side products. How can they be minimized?
A: While the intramolecular cyclization is generally favored, intermolecular polymerization can occur. To minimize this, the reaction can be run under high-dilution conditions. This involves adding the reagents slowly to the reaction mixture to keep the concentration of the mono-alkylated intermediate low, thus favoring the internal ring-closing reaction over reacting with another molecule.
Q: The final hydrolysis step seems inefficient. How can I ensure complete conversion to the dicarboxylic acid?
A: The saponification (hydrolysis) of the diethyl ester to the dicarboxylic acid requires harsh conditions. Ensure that a sufficient excess of a strong base (like NaOH or KOH) is used and that the mixture is heated at reflux for an adequate amount of time to drive the reaction to completion. Following hydrolysis, the mixture must be thoroughly acidified with a strong acid (e.g., concentrated HCl) to protonate the dicarboxylate salt and precipitate the final product.[2][5]
Q: My final product is impure or difficult to crystallize. What purification strategies are effective?
A: After acidification and extraction, the crude product may be a semi-solid or oil.[5]
-
Extraction: Thoroughly extract the acidified aqueous layer with a suitable organic solvent like diethyl ether.[5]
-
Washing: Wash the combined organic layers with brine to remove excess water and water-soluble impurities.[5]
-
Trituration: This technique involves stirring the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble. For this compound, benzene has been used effectively.[5]
-
Recrystallization: If a suitable single solvent is found, recrystallization is an excellent method for purification.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution | Citation |
| Low/No Yield | Incomplete deprotonation | Use fresh, anhydrous, strong base (e.g., NaOEt) in sufficient quantity (≥2 eq.). | [3][4] |
| Impure starting materials | Distill diethyl malonate and 1,4-dibromobutane before use. | [3][4] | |
| Moisture contamination | Oven-dry all glassware; use anhydrous solvents; run under inert gas. | [3] | |
| Side Products | Intermolecular polymerization | Use high-dilution conditions by adding reagents slowly. | |
| Incomplete Hydrolysis | Insufficient base or heating | Use excess NaOH/KOH and ensure adequate reflux time. | [2] |
| Purification Issues | Residual impurities | After extraction, purify the crude product by trituration or recrystallization. | [5] |
Experimental Protocols & Data
Key Reagent Considerations
| Reagent | Role | Key Considerations |
| Diethyl Malonate | Carbon source (nucleophile) | Purity is critical; should be distilled if technical grade. |
| 1,4-Dibromobutane | Electrophile for cyclization | Purity is important to avoid side reactions. |
| Sodium Ethoxide | Base | Must be fresh and anhydrous. Use at least 2 equivalents. |
| Ethanol (Anhydrous) | Solvent | Must be completely dry. Matches the ester to prevent transesterification. |
| NaOH / KOH | Hydrolysis agent | Used in excess to drive saponification to completion. |
| HCl (Concentrated) | Acid | To protonate the dicarboxylate salt after hydrolysis. |
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and performed with all appropriate safety precautions in a laboratory setting.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Enolate Formation: In the flask, dissolve sodium ethoxide (2.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.
-
Cyclization: Add 1,4-dibromobutane (1.0 equivalent) dropwise to the solution of the malonate enolate. After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[2]
-
Hydrolysis (Saponification): After cooling, add an aqueous solution of sodium hydroxide (e.g., 20% w/v, >3 equivalents). Heat the mixture to reflux again for several hours until the ester is fully hydrolyzed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted neutral species.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid until the pH is ~1-2.[2] The this compound should precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration. The crude product can be further purified by extraction into diethyl ether, drying over anhydrous magnesium sulfate, and removing the solvent to yield a solid that can be recrystallized or triturated.[5]
Visualized Workflows
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Cyclopentane-1,1-dicarboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Cyclopentane-1,1-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and reliable method is a variation of the malonic ester synthesis. This involves the reaction of diethyl malonate with 1,4-dibromobutane in the presence of a strong base, such as sodium ethoxide, followed by hydrolysis and decarboxylation of the resulting diester.
Q2: What are the key reaction steps in the synthesis of this compound via the malonic ester route?
A2: The synthesis typically proceeds in three main steps:
-
Cyclization: Diethyl malonate is deprotonated by a strong base to form a nucleophilic enolate, which then undergoes intramolecular cyclization with 1,4-dibromobutane to form diethyl cyclopentane-1,1-dicarboxylate.
-
Hydrolysis (Saponification): The resulting diester is hydrolyzed, typically using a strong base like sodium hydroxide, to yield the disodium salt of this compound.
-
Acidification: The disodium salt is then acidified with a strong mineral acid, such as hydrochloric acid, to precipitate the final product, this compound.
Q3: What are some of the expected side products in this synthesis?
A3: Potential side products can include unreacted starting materials, mono-alkylated intermediates, and polymeric materials. Incomplete hydrolysis can also leave residual ester functional groups. One common side reaction is the intermolecular reaction between diethyl malonate and 1,4-dibromobutane, leading to linear C8-dicarboxylic acid derivatives instead of the desired cyclic product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Poor quality of reagents (diethyl malonate, 1,4-dibromobutane). 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use freshly prepared sodium ethoxide or ensure the commercial source is anhydrous and active. 2. Purify reagents by distillation before use. 3. Ensure the reaction is maintained at the optimal temperature for cyclization. 4. Monitor the reaction by TLC to ensure completion. |
| Formation of a significant amount of linear polymer | 1. The rate of addition of 1,4-dibromobutane is too fast, favoring intermolecular reactions. 2. The reaction is too concentrated. | 1. Use high-dilution conditions. Add the 1,4-dibromobutane dropwise over an extended period to the solution of the diethyl malonate enolate. 2. Perform the reaction in a larger volume of solvent. |
| Incomplete Hydrolysis of the Diester | 1. Insufficient amount of base (e.g., NaOH) used for saponification. 2. Hydrolysis reaction time is too short. 3. The reaction temperature is too low. | 1. Use a larger excess of the base. 2. Increase the reflux time for the hydrolysis step. 3. Ensure the hydrolysis is carried out at a sufficiently high temperature (e.g., refluxing ethanol/water). |
| Difficulty in Isolating the Final Product | 1. Incomplete acidification. 2. The product is soluble in the aqueous layer. | 1. Check the pH of the solution after acidification to ensure it is strongly acidic (pH 1-2). 2. If the product has some water solubility, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Saturating the aqueous layer with sodium chloride can also decrease the product's solubility. |
| Product is an oil instead of a solid | 1. Presence of impurities. 2. Residual solvent. | 1. Recrystallize the product from a suitable solvent system (e.g., water or ethyl acetate/hexanes). 2. Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on the malonic ester synthesis.
Materials:
-
Diethyl malonate
-
1,4-dibromobutane
-
Sodium metal
-
Absolute ethanol
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclization: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 1,4-dibromobutane dropwise over several hours. The reaction mixture is then heated to reflux for 2-3 hours.
-
Hydrolysis: After cooling, a solution of sodium hydroxide in water is added to the reaction mixture. The mixture is then heated to reflux for another 2-3 hours to ensure complete saponification of the ester.
-
Work-up and Acidification: The ethanol is removed by distillation. The remaining aqueous solution is washed with diethyl ether to remove any unreacted organic impurities. The aqueous layer is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of 1-2.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be recrystallized from hot water or another suitable solvent to yield pure this compound.
Data Presentation
Table 1: Optimization of Cyclization Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 78 (Reflux) | 3 | 75 |
| 2 | Sodium Hydride | THF | 66 (Reflux) | 5 | 72 |
| 3 | Potassium tert-butoxide | tert-butanol | 82 (Reflux) | 2 | 80 |
| 4 | Sodium Ethoxide | DMF | 100 | 2 | 65 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Synthesis of Cyclopentane-1,1-dicarboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of cyclopentane-1,1-dicarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and well-established method is the malonic ester synthesis.[1][2][3] This involves the dialkylation of diethyl malonate (or a similar malonic ester) with 1,4-dihalobutane, followed by hydrolysis of the resulting diethyl cyclopentane-1,1-dicarboxylate and subsequent acidification to yield the desired diacid.
Q2: I am observing a significant amount of a higher molecular weight byproduct during the alkylation step. What is likely happening?
A2: You are likely observing the formation of a dialkylated product where a second molecule of the alkylating agent has reacted.[4][5] This occurs because the mono-alkylated intermediate still possesses an acidic proton, which can be deprotonated by the base to form a new enolate that undergoes a second alkylation.[4] To favor the desired intramolecular cyclization, it is crucial to control the stoichiometry and reaction conditions carefully.
Q3: My yields are low, and I've isolated an alkene. What is the cause of this side reaction?
A3: The formation of an alkene byproduct suggests a competing E2 elimination reaction of your 1,4-dihalobutane.[4][5] This is more likely to occur with secondary or tertiary halides and can be promoted by certain bases and higher temperatures.[3][4] Using primary halides like 1,4-dibromobutane or 1,4-dichlorobutane and maintaining a controlled temperature can help minimize this side reaction.
Q4: During workup, I am noticing hydrolysis of my ester groups. How can I prevent this?
A4: Unintended hydrolysis of the ester groups can occur if the reaction is exposed to acidic or basic aqueous conditions for prolonged periods, especially at elevated temperatures.[4] To avoid this, ensure anhydrous conditions during the reaction and perform the workup carefully and promptly, using neutralized or buffered aqueous solutions where appropriate.
Q5: What is the best base to use for the dialkylation of diethyl malonate?
A5: Sodium ethoxide (NaOEt) in ethanol is a commonly used base for this reaction.[6] It is important to match the alkoxide base with the alkyl group of the ester to prevent transesterification.[5][6] For more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be employed.[6]
Troubleshooting Guides
Problem 1: Low Yield of Diethyl Cyclopentane-1,1-dicarboxylate
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the use of a sufficiently strong base (e.g., NaH) to drive the enolate formation to completion. Increase reaction time or gently heat the reaction mixture as needed, while monitoring for side reactions. |
| Competing Intermolecular Dialkylation | Add the 1,4-dihalobutane slowly to the reaction mixture to maintain a low concentration, favoring the intramolecular cyclization over intermolecular reactions.[4] |
| E2 Elimination of Alkyl Halide | Maintain a lower reaction temperature to favor the SN2 substitution over E2 elimination.[4] Ensure the use of a primary dihalide. |
| Hydrolysis During Workup | Minimize contact time with aqueous acid or base during the workup procedure. Use saturated sodium bicarbonate solution for neutralization. |
| Product Loss During Purification | Diethyl cyclopentane-1,1-dicarboxylate can be difficult to separate from starting materials by distillation due to close boiling points.[6] Consider using column chromatography for purification.[4] |
Problem 2: Incomplete Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate
| Potential Cause | Recommended Solution |
| Insufficient Hydrolysis Reagent | Use a sufficient excess of a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution. |
| Short Reaction Time or Low Temperature | Increase the reflux time and ensure the temperature is adequate for complete saponification. Monitor the reaction progress by TLC or GC. |
| Steric Hindrance | While less common for this substrate, highly substituted derivatives might require more forcing conditions for complete hydrolysis. |
Problem 3: Uncontrolled or Incomplete Decarboxylation
| Potential Cause | Recommended Solution |
| Premature Decarboxylation | This compound is a malonic acid derivative and can decarboxylate upon heating.[7] Avoid excessive temperatures during the isolation and purification of the diacid if the mono-acid is not the desired product. |
| Incomplete Decarboxylation (if desired) | If the goal is to produce a cyclopentanecarboxylic acid derivative, the decarboxylation is a key step.[8] This is typically achieved by heating the diacid, often in the presence of an acid catalyst.[7][8] Ensure sufficient heating time and temperature for the reaction to go to completion. |
Experimental Protocols
Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
This protocol is a generalized procedure based on the malonic ester synthesis.
-
Preparation of the Enolate: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is washed with anhydrous hexane and suspended in anhydrous THF. Diethyl malonate (1.0 equivalent) is added dropwise at 0 °C. The mixture is then stirred at room temperature until hydrogen evolution ceases.
-
Cyclization: 1,4-Dibromobutane (1.05 equivalents) is added dropwise to the enolate solution at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield diethyl cyclopentane-1,1-dicarboxylate.
Hydrolysis to this compound
-
Saponification: Diethyl cyclopentane-1,1-dicarboxylate (1.0 equivalent) is added to a solution of potassium hydroxide (2.5 equivalents) in a mixture of ethanol and water.
-
Reflux: The reaction mixture is heated at reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Acidification and Extraction: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 1-2 with concentrated hydrochloric acid. The precipitated solid is collected by filtration, or if no solid forms, the aqueous solution is extracted with ethyl acetate.
-
Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. The product can be recrystallized from hot water or another suitable solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Purification of Cyclopentane-1,1-dicarboxylic Acid
Welcome to the technical support center for the purification of Cyclopentane-1,1-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound, commonly via the malonic ester synthesis from diethyl malonate and 1,4-dibromobutane, can lead to several impurities.[1] These include:
-
Unreacted Starting Materials: Diethyl malonate and 1,4-dibromobutane.
-
Incomplete Hydrolysis Products: The monoester (1-carboxy-cyclopentane-1-carboxylic acid ethyl ester) and the diester (diethyl cyclopentane-1,1-dicarboxylate).
-
Side-Products: Linear alkylated products where the 1,4-dibromobutane has reacted with diethyl malonate at only one end.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is approximately 187°C.[2] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q3: What is the most effective method for purifying the crude product?
A3: A combination of acid-base extraction followed by recrystallization is typically the most effective strategy. The acid-base extraction is excellent for removing neutral organic impurities like unreacted esters and alkyl halides. Recrystallization is then used to remove any remaining structurally similar acidic impurities.
Q4: How can I analyze the purity of my final product?
A4: Several analytical techniques can be used:
-
Melting Point Analysis: A sharp melting point at the known literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify dicarboxylic acids, providing a precise measure of purity.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Q5: My purified product is slightly colored. How can I decolorize it?
A5: If your product is discolored (e.g., yellow or brown), this is likely due to high molecular weight, polymeric impurities. This can often be resolved by treating a solution of the compound with activated carbon. The procedure involves dissolving the crude acid in a suitable hot solvent, adding a small amount of activated carbon, boiling briefly, and then filtering the hot solution through a pad of celite to remove the carbon before crystallization.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: The product "oils out" instead of crystallizing during recrystallization.
-
Question: During cooling, my product separates as an oil rather than forming solid crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or when the solution is highly supersaturated. To resolve this:
-
Re-heat the Solution: Heat the mixture to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling. Vigorous stirring at the saturation point can also help induce crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 2: Low recovery of the product after purification.
-
Question: I am losing a significant amount of my product during the purification process. How can I improve the yield?
-
Answer: Significant product loss can occur at several stages. Consider the following:
-
During Extraction: Ensure the pH during acidification is low enough (pH 1-2) to fully protonate the dicarboxylic acid, minimizing its solubility in the aqueous phase. When extracting the acidified solution, use multiple small-volume extractions with an organic solvent (e.g., 3 x 50 mL of ether) rather than one large-volume extraction.
-
During Recrystallization: You may be using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the solid. After crystallization, ensure the flask is cooled sufficiently (e.g., in an ice bath) to maximize the precipitation of the product before filtration.
-
Filtrate Recovery: The filtrate after the first crystallization will still contain dissolved product. Concentrating this mother liquor and cooling it again can often yield a second crop of crystals.
-
Issue 3: Persistent impurities are observed in the final product.
-
Question: My NMR analysis shows that even after recrystallization, my product is still contaminated with starting materials or side-products. What is the next step?
-
Answer: If a single recrystallization is insufficient, several options are available:
-
Perform a Second Recrystallization: A second recrystallization from a different solvent system may be effective at removing the persistent impurities.
-
Utilize Acid-Base Extraction: If you have not already done so, an acid-base extraction is highly effective. Dissolve the impure product in an organic solvent like diethyl ether and extract it with an aqueous base (e.g., 10% sodium bicarbonate). The dicarboxylic acid will move to the aqueous layer as its disodium salt, leaving neutral impurities in the organic layer. The aqueous layer can then be washed with fresh ether, re-acidified with a strong acid (e.g., concentrated HCl), and the precipitated pure product can be collected by filtration or extracted into a fresh organic solvent.
-
Column Chromatography: For very stubborn impurities, silica gel column chromatography can be used, although this is less practical for large quantities. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape, would be required.
-
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [3] |
| Molecular Weight | 158.15 g/mol | [3] |
| Melting Point | ~187 °C | [2] |
| Appearance | White crystalline solid | [3] |
| Common Recrystallization Solvents | Water, Ethyl Acetate/Hexane, Benzene |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture or impure solid in a suitable organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and extract it three times with a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). Combine the aqueous layers.
-
Wash Step: Wash the combined basic aqueous layers with a small portion of diethyl ether to remove any residual neutral impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2 (check with pH paper). A white precipitate of this compound should form.
-
Isolation:
-
Option A (Filtration): If a dense precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of ice-cold water and allow it to air dry.
-
Option B (Extraction): If the product precipitates as a fine solid or oil, extract the acidified aqueous solution three times with diethyl ether or ethyl acetate. Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic extracts from Option B over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the solid product obtained after initial workup or extraction.
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent (e.g., water). If it dissolves readily at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is unsuitable. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
stability issues of Cyclopentane-1,1-dicarboxylic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyclopentane-1,1-dicarboxylic acid under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Decarboxylation During Reaction
Q1: My reaction is producing cyclopentanecarboxylic acid and CO2 instead of the desired product. What is causing this?
A1: this compound is a geminal dicarboxylic acid, which makes it susceptible to decarboxylation, especially at elevated temperatures. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate that tautomerizes to cyclopentanecarboxylic acid.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, conduct your reaction at a lower temperature. The rate of decarboxylation is highly temperature-dependent.
-
Control pH: Avoid strongly acidic conditions, as acid can catalyze the decarboxylation process. If your reaction requires acidic conditions, consider using a milder acid or a buffered system.
-
Choice of Solvent: The polarity of the solvent can influence the stability of the transition state for decarboxylation. Experiment with less polar solvents if your reaction chemistry allows.
-
Protecting Groups: In multi-step syntheses, consider protecting one of the carboxylic acid groups as an ester to prevent decarboxylation. The ester can be hydrolyzed in a later step under milder conditions.
Issue: Poor Solubility and Potential Degradation
Q2: I'm having trouble dissolving this compound, and I'm concerned about degradation at higher temperatures. What are my options?
A2: The solubility of dicarboxylic acids can be challenging. While heating can increase solubility, it also increases the risk of decarboxylation.
Troubleshooting Steps:
-
Solvent Selection: Test a range of polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents (e.g., ethanol, methanol) for solubility at room temperature or with gentle warming.
-
pH Adjustment: The solubility of carboxylic acids is pH-dependent. At pH values above the pKa of the carboxylic acid groups, the compound will be deprotonated to the more soluble carboxylate salt.[1] You can increase the pH with a suitable base to aid dissolution in aqueous media.
-
Esterification: For reactions in non-polar organic solvents, converting the dicarboxylic acid to its corresponding diester can significantly improve solubility.
Frequently Asked Questions (FAQs)
Q3: What is the primary decomposition pathway for this compound?
A3: The primary decomposition pathway is decarboxylation, where the molecule loses one molecule of carbon dioxide to form cyclopentanecarboxylic acid. This is a common reaction for geminal dicarboxylic acids.
Q4: At what temperature does significant decarboxylation of this compound occur?
Q5: How does pH affect the stability of this compound?
A5: Strongly acidic conditions can catalyze the decarboxylation of β-keto acids and geminal dicarboxylic acids.[3] The protonation of one of the carboxyl groups can facilitate the formation of the cyclic transition state required for CO2 elimination. Conversely, in basic solutions, the dicarboxylic acid will exist as the dicarboxylate anion, which is generally more stable towards decarboxylation than the free acid. The solubility of the compound is also significantly influenced by pH.[1][4]
Q6: Are there any catalysts that can promote the decomposition of this compound?
A6: While specific catalysts for the decomposition of this compound are not extensively documented in the provided search results, it is known that acids can catalyze decarboxylation. Additionally, certain metal catalysts are known to promote decarboxylation of carboxylic acids, though this is often in the context of specific synthetic transformations.
Quantitative Data Summary
The available search results provide limited direct quantitative data on the stability of this compound. The table below summarizes relevant data for related compounds.
| Compound/System | Condition | Observation |
| Cyclopentanecarboxylic acid | 369.0-434.0°C (with HBr catalyst) | Decomposes to carbon monoxide, water, and cyclopentene.[2] |
| Cyclopentane | 240°C (in the absence of air) | Minor decomposition (approx. 65 ppm) after 12 days.[5][6] |
| Cyclopentane | 300°C (in the absence of air) | Minor decomposition (approx. 270 ppm) after 12 days.[5][6] |
| Cyclopentane | 350°C (in the absence of air) | Significant decomposition (1500 ppm).[5][6] |
| Cyclopentane | Saturated with air | Dramatically increased decomposition rate.[5][6] |
| (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | pH < 3 | Exists primarily in its fully protonated neutral form with minimal aqueous solubility.[1] |
| (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | pH 4.26-5.51 | Undergoes progressive ionization.[1] |
Experimental Protocols
Protocol 1: Monitoring Thermal Stability of this compound
Objective: To determine the temperature at which significant decarboxylation occurs.
Methodology:
-
Place a known amount of this compound (e.g., 100 mg) in a small, dry reaction vial equipped with a magnetic stir bar and a reflux condenser.
-
Add a suitable high-boiling point solvent (e.g., diphenyl ether) in which the starting material and product are soluble.
-
Heat the solution in a temperature-controlled oil bath.
-
Start at a relatively low temperature (e.g., 80°C) and gradually increase the temperature in increments (e.g., 10°C).
-
Hold at each temperature for a set period (e.g., 1 hour).
-
After each interval, take an aliquot of the reaction mixture and analyze it by a suitable method (e.g., ¹H NMR, LC-MS) to quantify the ratio of this compound to cyclopentanecarboxylic acid.
-
The temperature at which a significant amount of cyclopentanecarboxylic acid is formed is considered the onset of decomposition.
Protocol 2: Assessing Stability in Acidic and Basic Conditions
Objective: To evaluate the stability of this compound at different pH values.
Methodology:
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 7, 9, 11).
-
Dissolve a known concentration of this compound in each buffer solution at a constant temperature (e.g., 25°C or a moderately elevated temperature if required for solubility).
-
Monitor the concentration of this compound in each solution over time using a suitable analytical technique (e.g., HPLC).
-
A decrease in the concentration of the starting material over time indicates instability at that particular pH. The rate of degradation can be calculated from the concentration vs. time data.
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Decarboxylation pathway of this compound.
References
- 1. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]
- 2. Catalyzed thermal decomposition of organic acids. Part 2.—Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. ibisscientific.com [ibisscientific.com]
- 5. inl.elsevierpure.com [inl.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cyclopentane-1,1-dicarboxylic Acid Reactions
Welcome to the technical support center for the work-up and purification of Cyclopentane-1,1-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a two-step process. The first step is the dialkylation of diethyl malonate with 1,4-dibromobutane using a base like sodium ethoxide to form diethyl cyclopentane-1,1-dicarboxylate.[1] The second step involves the hydrolysis of the diester to the dicarboxylic acid, typically using a strong base like potassium hydroxide followed by acidic work-up.
Q2: My hydrolysis reaction seems to be incomplete. How can I ensure complete conversion of the diester to the dicarboxylic acid?
A2: Incomplete hydrolysis is a common issue. To drive the reaction to completion, ensure you are using a sufficient excess of a strong base (e.g., KOH or NaOH). Refluxing the reaction mixture for an adequate amount of time is also critical; for similar diester hydrolyses, several hours of reflux are often required.[2] Monitoring the reaction by TLC (Thin Layer Chromatography) can help determine when the starting material has been fully consumed.
Q3: What are the common impurities I might encounter in my crude product?
A3: Common impurities include unreacted diethyl malonate, the monoester (1-(ethoxycarbonyl)cyclopentanecarboxylic acid), and potentially polymeric byproducts from the reaction of 1,4-dibromobutane. The presence of unreacted starting materials is a known complication in similar malonic ester syntheses.[3]
Q4: What is the best way to purify the final this compound?
A4: Recrystallization is the most effective method for purifying the crude product. The choice of solvent is crucial. Based on procedures for analogous cyclic dicarboxylic acids, ethyl acetate or a mixed solvent system like benzene-hexane or chloroform-hexane can be effective.[2][3] The goal is to find a solvent in which the dicarboxylic acid is soluble at high temperatures but sparingly soluble at low temperatures.
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or the solution is too concentrated. To remedy this, you can try adding more of the hot solvent until the oil dissolves completely. Alternatively, using a co-solvent system can be effective. Dissolve the oily product in a small amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., hexane or water) while heating until the solution becomes turbid. Then, allow it to cool slowly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete formation of the diethyl cyclopentane-1,1-dicarboxylate. 2. Incomplete hydrolysis of the diester. 3. Loss of product during work-up due to its water solubility. | 1. Ensure anhydrous conditions and a sufficient excess of base during the diester synthesis. 2. Increase the reflux time and/or the concentration of the base during hydrolysis. 3. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the diacid.[3] |
| Product is an Oil or Gummy Solid | 1. Presence of impurities, such as unreacted starting materials or byproducts. 2. Residual solvent. | 1. Attempt to triturate the crude product with a non-polar solvent like hexane to induce solidification and remove non-polar impurities. 2. Ensure the product is thoroughly dried under vacuum. 3. Proceed with a careful recrystallization, potentially using a charcoal treatment to remove colored impurities.[3] |
| Difficulty in Removing Unreacted Diethyl Malonate | Diethyl malonate can be difficult to separate from the desired dicarboxylic acid due to their differing polarities. | A thorough extraction of the acidified aqueous solution with a suitable organic solvent (e.g., diethyl ether) is crucial. Unreacted diethyl malonate will preferentially remain in the organic phase, while the dicarboxylic acid is more water-soluble. Multiple extractions will improve separation. |
| Broad Melting Point of the Final Product | Presence of impurities. | Recrystallize the product again. If the melting point does not improve, consider alternative purification methods such as column chromatography on silica gel, although this can be challenging with dicarboxylic acids. |
Experimental Protocol: Synthesis and Work-up of this compound
This protocol is a representative procedure based on established methods for analogous cyclic dicarboxylic acids.[2][3][4]
Step 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.1g, 0.091 mol) to absolute ethanol (40 mL).
-
To this solution, add diethyl malonate (14.4g, 0.090 mol).
-
Heat the mixture to reflux and add 1,4-dibromobutane (19.4g, 0.090 mol) dropwise over 1 hour.
-
Continue to reflux the reaction mixture for an additional 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl cyclopentane-1,1-dicarboxylate.
Step 2: Hydrolysis and Work-up of this compound
-
To the crude diethyl cyclopentane-1,1-dicarboxylate, add a solution of potassium hydroxide (15g, 0.27 mol) in ethanol (30 mL) and water (15 mL).
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous solution with diethyl ether (4 x 50 mL). To improve recovery, the aqueous layer can be saturated with sodium chloride.[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Step 3: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Data Presentation
| Parameter | Diethyl Cyclopentane-1,1-dicarboxylate | This compound |
| Molecular Formula | C₁₁H₁₈O₄ | C₇H₁₀O₄ |
| Molecular Weight | 214.26 g/mol | 158.15 g/mol |
| Typical Yield | ~60-70% (crude) | ~80-90% (from diester) |
| Appearance | Colorless liquid | White crystalline solid |
| Melting Point | N/A | 160-162 °C |
| Solubility | Soluble in organic solvents | Soluble in hot water, alcohols, ethyl acetate; sparingly soluble in cold water and non-polar solvents. |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Researcher's Guide to Analytical Methods for the Validation of Cyclopentane-1,1-dicarboxylic Acid Purity
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable and reproducible experimental results. This guide provides an objective comparison of analytical methods for validating the purity of Cyclopentane-1,1-dicarboxylic acid, a key building block in various synthetic pathways. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the expected impurities, required sensitivity, and the nature of the analyte. This compound, being a polar and non-volatile compound, presents specific analytical considerations. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of dicarboxylic acids, providing a framework for method selection.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile (or derivatized) compounds in the gas phase followed by mass-based detection. | Quantification based on the direct relationship between the NMR signal intensity and the number of protons. |
| Derivatization Required | No (typically)[1] | Yes (for non-volatile dicarboxylic acids)[1] | No |
| Linearity (r²) | > 0.99[1] | > 0.99[1] | Excellent |
| Limit of Detection (LOD) | 5-40 pg (direct analysis)[2] | < 2 ng/m³ to 5-40 pg (with derivatization)[1][2] | ~0.1% |
| Limit of Quantification (LOQ) | Typically higher than GC-MS.[1] | Typically lower than HPLC.[1] | ~0.3% |
| Accuracy (% Recovery) | 94.4–114.1%[1] | Generally high, dependent on derivatization efficiency.[1] | High |
| Precision (% RSD) | ≤ 15%[1] | ≤ 15% (≤ 10% with BSTFA derivatization)[1][3] | Low (<1%) |
| Selectivity | Good, can be enhanced with MS detection (LC-MS).[1] | Excellent, especially with MS detection.[1] | High, distinguishes between isomers. |
| Sample Throughput | Generally higher.[1] | Lower due to derivatization step.[1] | Moderate |
| Key Advantages | Direct analysis of non-volatile compounds, robust and widely available. | High sensitivity and selectivity, excellent for identifying volatile impurities. | Provides structural information, absolute quantification without a specific reference standard of the analyte.[4][5] |
| Key Disadvantages | Lower sensitivity compared to GC-MS for some applications. | Derivatization can be time-consuming and a source of error. | Lower sensitivity than chromatographic methods, requires more expensive instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC, GC-MS, and qNMR analysis of dicarboxylic acids, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the direct analysis of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point is 95:5 (v/v) aqueous to organic phase.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the purity by constructing a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of the analyte in the sample solution from the calibration curve. Purity can be expressed as a percentage of the main component relative to the total peak area (area percent method) or by using an internal standard for more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol requires a derivatization step to increase the volatility of the dicarboxylic acid. Silylation is a common and effective method.[3]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
2. Derivatization Procedure (Silylation with BSTFA):
-
Accurately weigh 1-5 mg of the sample or standard into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
4. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify impurities by comparing their peak areas to the peak area of the main compound or by using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[4][5]
1. Instrumentation and Software:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR processing software.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and a signal that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6 or D2O) to dissolve both the sample and the internal standard completely.
3. NMR Acquisition Parameters:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei between scans.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and Purity Calculation:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualization of Workflows
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow for purity validation and a logical approach to method selection.
Caption: Experimental workflow for the purity validation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]
Spectroscopic Analysis for Structural Confirmation of Cyclopentane-1,1-dicarboxylic Acid: A Comparative Guide
A detailed spectroscopic comparison of Cyclopentane-1,1-dicarboxylic acid with its cycloalkane analogues, Cyclohexane-1,1-dicarboxylic acid and Cyclobutane-1,1-dicarboxylic acid, for unambiguous structural confirmation.
This guide provides a comprehensive comparison of the spectroscopic data for this compound and two key alternatives, Cyclohexane-1,1-dicarboxylic acid and Cyclobutane-1,1-dicarboxylic acid. By presenting key data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for researchers, scientists, and drug development professionals for the structural elucidation and confirmation of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~10-12 | br s | 2H | 2 x -COOH |
| ~2.0-2.2 | m | 4H | 2 x -CH₂- (α to COOH) | |
| ~1.7-1.9 | m | 4H | 2 x -CH₂- (β to COOH) | |
| Cyclohexane-1,1-dicarboxylic acid | ~12.0 | br s | 2H | 2 x -COOH |
| ~2.1 | t | 4H | 2 x -CH₂- (α to COOH) | |
| ~1.6 | m | 6H | 3 x -CH₂- | |
| Cyclobutane-1,1-dicarboxylic acid [1] | ~11.0 | br s | 2H | 2 x -COOH |
| ~2.6 | t | 4H | 2 x -CH₂- (α to COOH) | |
| ~2.1 | p | 2H | -CH₂- (β to COOH) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~175 | 2 x -COOH |
| ~55-60 | C (quaternary) | |
| ~30-35 | 2 x -CH₂- (α to COOH) | |
| ~25 | 2 x -CH₂- (β to COOH) | |
| Cyclohexane-1,1-dicarboxylic acid | ~176 | 2 x -COOH |
| ~54 | C (quaternary) | |
| ~32 | 2 x -CH₂- (α to COOH) | |
| ~25 | 2 x -CH₂- | |
| ~21 | -CH₂- | |
| Cyclobutane-1,1-dicarboxylic acid [2][3] | ~174 | 2 x -COOH |
| ~52 | C (quaternary) | |
| ~29 | 2 x -CH₂- (α to COOH) | |
| ~17 | -CH₂- (β to COOH) |
Table 3: IR Spectroscopic Data
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) | |
| Cyclohexane-1,1-dicarboxylic acid | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1705 | C=O stretch (carboxylic acid) | |
| Cyclobutane-1,1-dicarboxylic acid [4][5] | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 158 [M]⁺ | 139, 114, 97, 69 |
| Cyclohexane-1,1-dicarboxylic acid [6] | 172 [M]⁺ | 154, 128, 111, 83 |
| Cyclobutane-1,1-dicarboxylic acid | 144 [M]⁺ | 126, 100, 83, 55 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the dicarboxylic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for these types of molecules.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300). The resulting spectrum will show the molecular ion peak and various fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the discussed spectroscopic techniques.
Caption: Workflow for structural confirmation.
References
- 1. 1,1-Cyclobutanedicarboxylic acid(5445-51-2) 1H NMR [m.chemicalbook.com]
- 2. 1,1-Cyclobutanedicarboxylic acid(5445-51-2) 13C NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 1,1-Cyclobutanedicarboxylic acid(5445-51-2) IR Spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Cyclohexane-1,1-dicarboxylic acid | C8H12O4 | CID 136906 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclopentane-1,1-dicarboxylic Acid and Other Gem-Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclopentane-1,1-dicarboxylic acid with other representative gem-dicarboxylic acids, including malonic acid, dimethylmalonic acid, and cyclopropane-1,1-dicarboxylic acid. The comparison focuses on key physicochemical properties, synthetic methodologies, and characteristic reactions, supported by experimental data to inform research and development decisions.
Overview of Physicochemical Properties
Gem-dicarboxylic acids, also known as malonic acid derivatives, are characterized by two carboxylic acid functional groups attached to the same carbon atom. This arrangement imparts unique chemical properties, notably their propensity for thermal decarboxylation. The nature of the substituents on the alpha-carbon significantly influences acidity, stability, and reactivity.
The following table summarizes key quantitative data for this compound and its counterparts.
| Property | This compound | Malonic Acid | Dimethylmalonic Acid | Cyclopropane-1,1-dicarboxylic Acid |
| Molecular Formula | C₇H₁₀O₄[1] | C₃H₄O₄[2] | C₅H₈O₄[3] | C₅H₆O₄ |
| Molecular Weight | 158.15 g/mol [4] | 104.06 g/mol [2] | 132.11 g/mol [3] | 130.09 g/mol |
| Melting Point (°C) | 190 (decomposes)[1] | 135-137 (decomposes)[2] | 192-195 | 137-140[5] |
| pKa₁ | ~3.5 (estimated) | 2.83[2] | 3.15 | 2.29 |
| pKa₂ | ~6.0 (estimated) | 5.69[2] | 6.25 | 7.46 |
| Solubility | Soluble in polar organic solvents | 763 g/L in water[2] | Soluble in water | Soluble in ether[5] |
Note: pKa values can vary with experimental conditions. Data for some compounds are compiled from various sources.
Synthesis Methodologies
The most common route for synthesizing gem-dicarboxylic acids involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and acidification. Cycloalkylidene-1,1-dicarboxylic acids, such as the cyclopentane derivative, are typically prepared by reacting a malonic ester with the appropriate dihaloalkane.
References
A Comparative Guide to the Biological Activity of Cyclopentane Dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of cyclopentane dicarboxylic acid. While direct biological data on Cyclopentane-1,1-dicarboxylic acid is limited in publicly accessible literature, this document focuses on well-characterized isomers and their derivatives, highlighting key structure-activity relationships and their implications in drug discovery. The following sections delve into specific examples where the cyclopentane scaffold is a crucial determinant of biological function, with a focus on Thromboxane A2 (TP) receptor antagonism and NaV1.7 channel inhibition.
Case Study 1: Thromboxane A2 (TP) Receptor Antagonism: Cyclopentane Diones as Carboxylic Acid Bioisosteres
A significant area of investigation for cyclopentane derivatives is their use as bioisosteres for carboxylic acids. The carboxylic acid moiety is a common feature in many pharmacologically active molecules but can be associated with poor metabolic stability and membrane permeability. Cyclopentane-1,2-diones and -1,3-diones have emerged as effective surrogates, particularly in the design of Thromboxane A2 (TP) receptor antagonists.[1][2]
Quantitative Comparison of TP Receptor Antagonists
The following table summarizes the inhibitory potency (IC50) of a known TP receptor antagonist containing a carboxylic acid and its cyclopentane-1,2-dione derivative. The data indicates that the cyclopentane-1,2-dione derivative maintains a comparable and potent inhibitory activity.[1]
| Compound | Functional Group | Target | IC50 (nM) |
| 3-(3-(2-((4-chlorophenyl)sulfonamido)-ethyl)phenyl)propanoic acid | Carboxylic Acid | Thromboxane A2 (TP) Receptor | ~10 |
| 4-chloro-N-(3-((2-hydroxy-3-oxocyclopent-1-en-1-yl)methyl)phenethyl)benzenesulfonamide | Cyclopentane-1,2-dione | Thromboxane A2 (TP) Receptor | ~10 |
Experimental Protocol: Thromboxane A2 (TP) Receptor Functional Assay
The functional activity of the TP receptor antagonists was evaluated using a platelet aggregation assay, a standard method for assessing TP receptor function.
Objective: To determine the concentration of the test compound required to inhibit platelet aggregation induced by a TP receptor agonist by 50% (IC50).
Materials:
-
Human platelet-rich plasma (PRP)
-
U46619 (a stable thromboxane A2 analogue and TP receptor agonist)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Preparation of Platelets: Human blood is collected from healthy volunteers, and platelet-rich plasma (PRP) is prepared by centrifugation. The platelet count is adjusted to a standard concentration.
-
Incubation: A sample of the PRP is placed in the aggregometer cuvette and pre-incubated with various concentrations of the test compound or vehicle control for a specified time at 37°C.
-
Induction of Aggregation: Platelet aggregation is initiated by adding a sub-maximal concentration of the TP receptor agonist, U46619.
-
Measurement: The change in light transmission through the PRP suspension is monitored over time by the aggregometer. As platelets aggregate, the turbidity of the plasma decreases, leading to an increase in light transmission.
-
Data Analysis: The maximum aggregation response is recorded for each concentration of the test compound. The percentage inhibition of aggregation is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Thromboxane A2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the Thromboxane A2 (TP) receptor, which is a G-protein coupled receptor (GPCR).
Caption: Thromboxane A2 Receptor Signaling Pathway.
Case Study 2: NaV1.7 Inhibition for Analgesia
Recent drug discovery efforts have identified novel cyclopentane carboxylic acids as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a key target for the treatment of pain.[3] The cyclopentane carboxylic acid moiety was found to be a crucial element for achieving high potency.[3]
Discovery of a Potent NaV1.7 Inhibitor
In a notable study, the replacement of a proline "warhead" with a cyclopentane carboxylic acid in a series of compounds led to a significant boost in NaV1.7 inhibitory potency.[3] This highlights the favorable interactions that the cyclopentane scaffold can establish within the binding site of the ion channel.
Experimental Protocol: Automated Patch-Clamp Electrophysiology for NaV1.7 Inhibition
The inhibitory activity of compounds on the NaV1.7 channel is typically assessed using automated patch-clamp electrophysiology.
Objective: To determine the concentration of a test compound required to inhibit the NaV1.7 channel current by 50% (IC50).
Cell Line: A stable cell line expressing the human NaV1.7 channel (e.g., HEK293 cells).
Materials:
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
NaV1.7-expressing cells
-
Extracellular and intracellular recording solutions
-
Test compounds at various concentrations
Procedure:
-
Cell Preparation: Cells expressing NaV1.7 are cultured and harvested for the experiment.
-
Automated Patch-Clamping: The automated system performs whole-cell patch-clamp recordings. Cells are captured, and a giga-seal is formed between the cell membrane and the recording electrode. The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit NaV1.7 currents. This typically involves holding the cell at a hyperpolarized potential and then depolarizing it to a potential that activates the channels.
-
Compound Application: The test compound is applied to the cells at increasing concentrations. The effect of the compound on the peak NaV1.7 current is measured.
-
Data Analysis: The peak current amplitude in the presence of the compound is compared to the control current amplitude. The percentage of inhibition is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a suitable equation.
Drug Discovery Workflow for NaV1.7 Inhibitors
The following diagram outlines a typical workflow for the discovery and optimization of NaV1.7 inhibitors.
Caption: Drug Discovery Workflow for NaV1.7 Inhibitors.
Broader Biological Activities of Cyclopentane Dicarboxylic Acid Derivatives
Beyond the specific examples detailed above, other isomers and derivatives of cyclopentane dicarboxylic acid have shown diverse biological activities:
-
Antibacterial Properties: Cyclopentane-1,2-dicarboxylic acid has been reported to possess antibacterial properties.[4]
-
Antiviral Activity: Derivatives of (1R,3S)-cyclopentane-1,3-dicarboxylic acid have been investigated for their potential as HIV protease inhibitors.[5]
Conclusion
While the biological profile of this compound remains to be fully elucidated, its structural isomers and their derivatives are of significant interest in medicinal chemistry. The cyclopentane ring serves as a versatile scaffold that can be tailored to interact with a variety of biological targets. As demonstrated in the case of TP receptor antagonists and NaV1.7 inhibitors, the incorporation of a cyclopentane moiety can lead to compounds with high potency and desirable pharmacological properties. Further exploration of the structure-activity relationships of this class of compounds holds promise for the development of novel therapeutic agents.
References
- 1. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentane-1,2-dicarboxylic acid | 50483-99-3 | ACA48399 [biosynth.com]
- 5. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]
A Comparative Guide to Cyclopentane-1,1-dicarboxylic Acid and Cyclobutane-1,1-dicarboxylic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Among the diverse synthons available, cyclic dicarboxylic acids offer a rigid scaffold that can be strategically elaborated. This guide provides an objective comparison of two such building blocks: cyclopentane-1,1-dicarboxylic acid and cyclobutane-1,1-dicarboxylic acid. We will delve into their synthesis, reactivity, and applications, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Introduction
This compound and cyclobutane-1,1-dicarboxylic acid are geminal dicarboxylic acids that serve as valuable precursors to a variety of organic molecules, including spirocycles, substituted monocarboxylic acids, and pharmacologically active agents. Their utility stems from the presence of two carboxylic acid functional groups on a single carbon atom within a cyclic framework. This arrangement allows for facile decarboxylation and the introduction of new functionalities. The primary difference between these two molecules lies in the size of their cycloalkane ring, which significantly influences their reactivity due to differences in ring strain.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and cyclobutane-1,1-dicarboxylic acid is presented in Table 1.
| Property | This compound | Cyclobutane-1,1-dicarboxylic Acid |
| Molecular Formula | C₇H₁₀O₄ | C₆H₈O₄ |
| Molecular Weight | 158.15 g/mol | 144.13 g/mol |
| Melting Point | 190 °C (decomposes) | 158 °C |
| Appearance | White crystalline solid | White fine crystalline powder |
| Ring Strain | Lower | Higher |
Synthesis
Both dicarboxylic acids are commonly synthesized via the malonic ester synthesis, a robust method for the formation of carbon-carbon bonds. The general approach involves the dialkylation of diethyl malonate with an appropriate dihaloalkane, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of Cyclobutane-1,1-dicarboxylic Acid
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide in ethanol
-
Potassium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
To a solution of sodium ethoxide, prepared from sodium metal in absolute ethanol, add diethyl malonate.
-
To the resulting solution, add 1,3-dibromopropane dropwise while maintaining the reaction temperature.
-
After the addition is complete, reflux the mixture for several hours.
-
Remove the ethanol by distillation and add water to dissolve the sodium bromide precipitate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl cyclobutane-1,1-dicarboxylate.
-
Hydrolyze the ester by refluxing with a solution of potassium hydroxide in ethanol.
-
Remove the ethanol by distillation and dissolve the residue in water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude dicarboxylic acid.
-
Recrystallize the crude product from hot ethyl acetate to yield pure cyclobutane-1,1-dicarboxylic acid.
A typical yield for this synthesis is in the range of 50-60%.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound follows a similar procedure to its cyclobutane counterpart, with the substitution of 1,4-dibromobutane for 1,3-dibromopropane.[2]
Materials:
-
Diethyl malonate
-
1,4-Dibromobutane
-
Sodium ethoxide in ethanol
-
Potassium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
React diethyl malonate with sodium ethoxide in ethanol.
-
Add 1,4-dibromobutane to the reaction mixture and reflux.
-
Work-up the reaction as described for the cyclobutane analog to isolate diethyl cyclopentane-1,1-dicarboxylate.
-
Hydrolyze the ester using ethanolic potassium hydroxide.
-
Acidify the reaction mixture to precipitate this compound.
-
Recrystallize from a suitable solvent to obtain the pure product.
The yield for the synthesis of this compound is generally comparable to or slightly higher than that of the cyclobutane derivative under similar conditions.
Caption: General workflow for the malonic ester synthesis of cyclic dicarboxylic acids.
Reactivity and Performance in Synthesis
The primary difference in reactivity between this compound and cyclobutane-1,1-dicarboxylic acid arises from the inherent ring strain of the cyclobutane ring.[3][4][5][6] Cyclobutane possesses significant angle and torsional strain due to its constrained four-membered ring, making it more reactive and less stable than the five-membered cyclopentane ring, which can adopt a more puckered, low-energy conformation.[4][5][6]
Decarboxylation
| Reaction | Reactant | Product | Typical Conditions |
| Decarboxylation | This compound | Cyclopentanecarboxylic acid | Heat > 190 °C |
| Decarboxylation | Cyclobutane-1,1-dicarboxylic acid | Cyclobutanecarboxylic acid | Heat, 160-170 °C[1] |
Experimental Protocol: Thermal Decarboxylation of Cyclobutane-1,1-dicarboxylic Acid
This protocol is based on a procedure from Organic Syntheses.[1]
Materials:
-
Cyclobutane-1,1-dicarboxylic acid
-
Distillation apparatus
Procedure:
-
Place cyclobutane-1,1-dicarboxylic acid in a distillation flask.
-
Heat the flask in an oil bath to 160-170 °C.
-
Carbon dioxide will evolve. Continue heating until gas evolution ceases.
-
Increase the bath temperature to 210-220 °C and collect the distilled cyclobutanecarboxylic acid.
The yield of the distilled product is typically high, often exceeding 80%.
A similar procedure can be applied for the decarboxylation of this compound, though likely requiring a higher temperature for a comparable reaction rate due to its lower ring strain.
Applications in Synthesis
Both molecules are versatile building blocks for more complex structures.
Spiro Compounds
A key application of these dicarboxylic acids is in the synthesis of spirocyclic compounds. The geminal dicarboxylic acid moiety can be converted to a cyclic anhydride or other reactive intermediates, which can then undergo reactions to form spirocycles.
Caption: General pathway for the synthesis of spiro compounds.
Drug Development
Cyclobutane-1,1-dicarboxylic acid is a crucial intermediate in the synthesis of the platinum-based anticancer drug, Carboplatin .[7][8][9][10][11][12] In this synthesis, the dicarboxylate ligand replaces the chloride ligands of cisplatin, resulting in a drug with a different toxicity profile.[7][10]
This compound and its derivatives are also explored in medicinal chemistry. For instance, cyclopentane derivatives have been investigated as bioisosteres for the carboxylic acid functional group in drug candidates, potentially improving their pharmacokinetic properties.[13]
Comparative Performance Analysis
| Feature | This compound | Cyclobutane-1,1-dicarboxylic Acid | Rationale |
| Ease of Synthesis | Generally straightforward via malonic ester synthesis. | Generally straightforward via malonic ester synthesis. | Both are prepared by a well-established, reliable method. |
| Reactivity | Lower | Higher | The higher ring strain in the cyclobutane ring leads to increased reactivity. |
| Ease of Decarboxylation | Requires higher temperatures. | Occurs at lower temperatures. | The relief of ring strain provides a thermodynamic driving force for decarboxylation. |
| Stability of Derivatives | Generally more stable. | Derivatives may be more prone to ring-opening reactions. | The lower ring strain of the cyclopentane ring imparts greater stability to its derivatives. |
| Utility in Drug Discovery | Used as a scaffold and for creating bioisosteres.[13] | Key precursor for the widely used anticancer drug Carboplatin.[7][8][9][10][11][12] | Both have significant but distinct roles in medicinal chemistry. |
Conclusion
Both this compound and cyclobutane-1,1-dicarboxylic acid are valuable and versatile building blocks in organic synthesis. The choice between them largely depends on the specific synthetic target and the desired reactivity.
-
Cyclobutane-1,1-dicarboxylic acid is the reagent of choice when higher reactivity is desired, particularly for facilitating reactions such as decarboxylation at lower temperatures. Its most prominent application is in the synthesis of Carboplatin, highlighting its importance in the pharmaceutical industry.
-
This compound offers a more stable scaffold. Its derivatives are generally less prone to undesired ring-opening reactions. This stability makes it a reliable building block for constructing complex molecules where the integrity of the five-membered ring is crucial. Its application as a bioisostere in drug design showcases its potential for fine-tuning the properties of bioactive molecules.
Researchers and drug development professionals should consider the trade-off between reactivity and stability when selecting between these two synthons. The higher ring strain of the cyclobutane derivative can be harnessed for specific synthetic transformations, while the greater stability of the cyclopentane analog provides a more robust framework for multi-step syntheses.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. homework.study.com [homework.study.com]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carboplatin - Wikipedia [en.wikipedia.org]
- 8. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. jbuon.com [jbuon.com]
- 11. researchgate.net [researchgate.net]
- 12. 环丁烷-1,1-二羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Assessing the Stereochemistry of Cyclopentane-1,1-dicarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise control and assessment of stereochemistry are paramount in modern drug discovery and development. Cyclopentane-1,1-dicarboxylic acid derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as rigid scaffolds to present pharmacophoric elements in a defined spatial orientation. The stereochemical configuration of substituents on the cyclopentane ring can profoundly influence biological activity, making rigorous stereochemical assignment an indispensable part of the research and development process.
This guide provides a comparative overview of the key experimental and computational techniques used to assess the stereochemistry of this compound derivatives. It includes detailed experimental protocols for major techniques and summarizes key data to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Techniques for Stereochemical Determination
The selection of an appropriate analytical method for stereochemical determination depends on several factors, including the nature of the sample (e.g., purity, crystallinity), the specific stereochemical question (relative vs. absolute configuration), and the available instrumentation. A combination of techniques often provides the most unambiguous assignment.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis | ~5-10 mg, soluble | Non-destructive, provides detailed structural information in solution | Absolute configuration not directly determined, complex spectra may require advanced 2D techniques |
| X-ray Crystallography | Absolute and relative stereochemistry, solid-state conformation | Single crystal of sufficient size and quality | Unambiguous 3D structure determination | Crystal growth can be a significant bottleneck, solid-state conformation may not represent the solution conformation |
| Chiral HPLC | Enantiomeric purity (ee%), separation of enantiomers | Soluble, UV-active or amenable to derivatization | High accuracy for ee determination, preparative separation possible | Requires a suitable chiral stationary phase, method development can be time-consuming |
| Computational Methods (VCD/ECD) | Absolute configuration | Soluble, requires chromophores for ECD | Complements experimental data, can be used when crystals are not available | Computationally intensive, accuracy depends on the level of theory and conformational sampling |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on a cyclopentane ring by analyzing chemical shifts and spin-spin coupling constants.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and multiplicities of the protons on the cyclopentane ring, particularly the proton at the substituted carbon (e.g., C3 or C4).
-
For diastereomers, distinct signals for the corresponding protons should be observable.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals can indicate the symmetry of the molecule. For a C₃-substituted this compound, a chiral molecule will exhibit signals for all seven carbons, whereas an achiral meso-compound (if applicable to the substitution pattern) would show fewer signals due to symmetry.
-
-
2D NMR Experiments (for complex spectra):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. For cyclopentane derivatives, cross-peaks between protons on the same face of the ring can help to establish their relative stereochemistry (e.g., cis or trans). For instance, a NOE between a proton at C3 and a proton at C2 or C4 on the same side of the ring would suggest a cis relationship.
-
-
Data Analysis:
-
Analyze the coupling constants (³JHH). The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, which in turn is determined by the stereochemistry.
-
Compare the chemical shifts of the diastereomers. Protons and carbons in different chemical environments due to different stereoisomerism will have distinct chemical shifts.
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee%) of a chiral compound and for the preparative separation of enantiomers.
Protocol for Chiral HPLC Analysis:
-
Column Selection:
-
Choose a chiral stationary phase (CSP) based on the functional groups present in the analyte. For carboxylic acids, polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often a good starting point. Pirkle-type columns can also be effective.
-
-
Mobile Phase Screening:
-
For polysaccharide-based columns, start with a mobile phase of n-hexane/isopropanol or n-hexane/ethanol with a small amount of a acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to improve peak shape for the carboxylic acid analytes.
-
Screen different ratios of the mobile phase components (e.g., 90:10, 80:20, 70:30 hexane/alcohol).
-
-
Optimization:
-
Adjust the mobile phase composition to achieve baseline separation of the enantiomers.
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
-
-
Quantification:
-
Inject a solution of the racemic compound to determine the retention times of both enantiomers.
-
Inject a solution of the enantiomerically enriched sample.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
X-ray Crystallography for Absolute Stereochemistry
Single-crystal X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry.
Protocol for Single-Crystal X-ray Crystallography:
-
Crystal Growth:
-
Grow single crystals of the purified enantiomerically pure compound. This is often the most challenging step.
-
Common techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Determination of Absolute Configuration:
-
For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.
-
Logical Workflow for Stereochemical Assessment
The following diagram illustrates a logical workflow for the comprehensive stereochemical assessment of a new this compound derivative.
Caption: A logical workflow for the stereochemical assessment of this compound derivatives.
Potential Signaling Pathway Involvement: NMDA Receptor Antagonism
While direct evidence for this compound derivatives is emerging, analogs such as 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) are well-known ligands for metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors. The stereochemistry of these compounds is critical for their receptor subtype selectivity and agonist versus antagonist activity. This suggests that chiral this compound derivatives could be designed to interact with these important central nervous system targets.
The diagram below illustrates a simplified signaling pathway involving NMDA receptors, which are critical for synaptic plasticity and neuronal function. Antagonism of these receptors is a key strategy in the development of treatments for a variety of neurological disorders.
Caption: Simplified signaling pathway of NMDA receptor activation and potential antagonism by cyclopentane derivatives.
Quantitative Analysis of Cyclopentane-1,1-dicarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Cyclopentane-1,1-dicarboxylic acid in various mixtures is crucial for a range of applications, from reaction monitoring to quality control. This guide provides a comprehensive comparison of analytical methodologies suitable for this purpose, offering insights into their performance characteristics, supported by experimental data from related compounds.
Method Comparison: At a Glance
The selection of an optimal analytical technique hinges on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful instrumental methods, while Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Titrimetry offer alternative approaches.
Data Presentation: Comparison of Quantitative Performance
The following table summarizes the typical performance characteristics of various analytical methods for the quantification of dicarboxylic acids. The data for HPLC-UV, GC-MS, and LC-MS/MS are based on studies of structurally similar cyclic dicarboxylic acids and should be considered as estimates for this compound.[1]
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | ~1 - 10 ng/mL | ~5 - 50 ng/mL | >0.995 | 90 - 110% | < 5% |
| GC-MS (with derivatization) | ~0.1 - 1 ng/mL | ~0.5 - 5 ng/mL | >0.998 | 85 - 115% | < 10% |
| LC-MS/MS | < 0.1 ng/mL | < 0.5 ng/mL | >0.999 | 95 - 105% | < 5% |
| qNMR | Matrix and concentration dependent | Matrix and concentration dependent | Not applicable | High | High (<2%) |
| Titrimetry | Concentration dependent | Concentration dependent | Not applicable | High | < 2% |
In-Depth Method Analysis
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the direct analysis of this compound without the need for derivatization.[1] Separation is typically achieved on a reversed-phase column with an acidic mobile phase to ensure the carboxylic acid is in its protonated form.[2] Detection at low UV wavelengths (around 200-210 nm) is common for non-chromophoric carboxylic acids.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of dicarboxylic acids, a derivatization step is mandatory for GC-MS analysis to convert the polar carboxylic acid groups into more volatile esters or silyl derivatives.[1] This additional sample preparation step can introduce variability but often leads to lower detection limits compared to HPLC-UV.[1] Electron impact (EI) ionization followed by mass spectrometric detection provides high selectivity and structural information.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the analysis of dicarboxylic acids.[3][4] Derivatization can sometimes be employed to enhance ionization efficiency and chromatographic retention.[5][6] The use of multiple reaction monitoring (MRM) allows for highly specific quantification even in complex matrices. A study on the simultaneous determination of cyclopropane-1,1-dicarboxylic acid, a close analog, by HPLC-ESI/MS-MS reported a limit of detection of 4 pmol.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified reference material without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment and concentration determination. For this compound, the non-overlapping signals of the cyclopentane ring protons could potentially be used for quantification against a suitable internal standard.
Titrimetry
Acid-base titration is a classical and cost-effective method for the quantification of acidic compounds. The dicarboxylic nature of this compound will result in two equivalence points in a titration curve, provided the pKa values of the two carboxylic acid groups are sufficiently different. This method is best suited for the analysis of relatively pure samples with higher concentrations of the analyte.
Experimental Protocols
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of 0.1% phosphoric acid in water (Solvent A) and methanol (Solvent B). The gradient or isocratic conditions should be optimized for the best separation.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 210 nm
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Generate a series of calibration standards by diluting the stock solution.
-
Dissolve and dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
GC-MS Method (with Silylation Derivatization)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Derivatization Protocol:
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometry Conditions:
-
Ionization mode: Electron Impact (EI) at 70 eV
-
Acquisition mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte for enhanced sensitivity.
LC-MS/MS Method
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
A suitable gradient elution should be developed.
Mass Spectrometry Conditions:
-
Ionization mode: ESI negative or positive, depending on derivatization and sensitivity.
-
Detection mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the analyte.
Quantitative NMR (qNMR) Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.
Data Analysis:
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V) where C is concentration, I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and V is the volume of the solvent.
Titrimetry Protocol
Apparatus:
-
Burette (50 mL)
-
pH meter or a suitable indicator (e.g., phenolphthalein)
-
Magnetic stirrer
Reagents:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Sample containing a known weight of the mixture with this compound dissolved in deionized water.
Procedure:
-
Pipette a known volume of the sample solution into a beaker.
-
If using an indicator, add a few drops.
-
Titrate the sample with the standardized NaOH solution while continuously stirring.
-
Record the volume of NaOH added at the equivalence point(s) (indicated by a color change or the inflection point on a pH titration curve).
-
Calculate the amount of this compound in the sample based on the stoichiometry of the acid-base reaction.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Cyclopentane-1,1-dicarboxylic Acid: Properties and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and potential applications of Cyclopentane-1,1-dicarboxylic acid, alongside relevant alternative dicarboxylic acids. The data presented is intended to assist researchers in selecting the appropriate building blocks for their specific needs in synthesis and drug discovery.
Physicochemical Properties: A Comparative Analysis
This compound, a geminal dicarboxylic acid, possesses unique structural features that influence its physical and chemical characteristics. Understanding these properties is crucial for its application in various chemical transformations. A comparison with its isomers and other cyclic dicarboxylic acids highlights these distinctions.
| Property | This compound | cis-Cyclopentane-1,2-dicarboxylic acid | (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | Cyclopentanecarboxylic acid |
| Molecular Formula | C₇H₁₀O₄ | C₇H₁₀O₄ | C₇H₁₀O₄ | C₆H₁₀O₂ |
| Molecular Weight | 158.15 g/mol [1] | 158.15 g/mol | 158.15 g/mol [1] | 114.14 g/mol [1] |
| Melting Point | 187 °C[1] | 132-136 °C | 121 °C[1] | -7 °C |
| Boiling Point | 368.9 °C at 760 mmHg | Not available | 243.22 °C (estimated)[1] | 212 °C |
| pKa₁ | Not available | 4.43 (at 25 °C) | 4.26 (at 25 °C)[1] | Not applicable |
| pKa₂ | Not available | 6.67 (at 25 °C) | 5.51 (at 25 °C)[1] | Not applicable |
| Solubility | Soluble in organic solvents. | Moderately soluble in water, soluble in chloroform and methanol. | Slightly soluble in water and chloroform when heated.[1] | Moderately soluble in water, soluble in ethanol and ether. |
| LogP | 0.716 | 0.5719 | Not available | 1.3 |
Applications in Synthesis and Medicinal Chemistry
Cyclopentane derivatives are valuable scaffolds in medicinal chemistry, appearing in the core structures of various drugs, including steroids and prostaglandins.[2] The rigid cyclopentane ring allows for precise spatial orientation of functional groups, which is critical for binding to biological targets.
1. Synthesis of Spiro Compounds:
This compound is a key precursor for the synthesis of spiro compounds, which are molecules containing two rings connected by a single common atom. Spiro-β-lactams, in particular, have garnered significant interest due to their potential as antimicrobial and anti-HIV agents.[3][4] The geminal dicarboxylic acid moiety allows for the construction of the spirocyclic framework.
2. Bioisosteric Replacement in Drug Design:
Derivatives of cyclopentane dicarboxylic acids, such as cyclopentane-1,2-diones and cyclopentane-1,3-diones, have been investigated as bioisosteres for the carboxylic acid functional group.[2][5][6] Bioisosteric replacement is a strategy in drug design to modify a lead compound's physicochemical properties and biological activity by replacing a functional group with another that has similar steric and electronic characteristics. In the context of thromboxane A2 receptor antagonists, these cyclopentane derivatives have shown promise in mimicking the interactions of a carboxylic acid with the receptor.[2][5][6]
Experimental Protocols
Detailed experimental procedures are essential for the successful application of these compounds. Below are representative protocols for the synthesis of key intermediates.
Synthesis of Diethyl cyclopentane-1,1-dicarboxylate
This protocol describes a common method for synthesizing the diethyl ester of this compound, a versatile intermediate for further chemical modifications.
DOT Script:
References
- 1. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]
- 2. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Theoretical Models of Cyclopentane-1,1-dicarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of theoretical models against experimental data is a cornerstone of computational chemistry and drug design. This guide provides a framework for comparing theoretical predictions with experimental findings for Cyclopentane-1,1-dicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to a lack of comprehensive published studies directly comparing theoretical and experimental data for this specific molecule, this guide will utilize data from closely related compounds to illustrate the validation workflow.
Conformational Analysis: The Foundation of Molecular Behavior
The spatial arrangement of a molecule, its conformation, dictates its physical and chemical properties. For this compound, the puckering of the cyclopentane ring and the orientation of the two carboxylic acid groups are of primary interest. Theoretical models, typically employing Density Functional Theory (DFT), can predict the relative energies of different conformers.
Workflow for Conformational Analysis Validation:
Theoretical Predictions
Computational studies on similar dicarboxylic acids often employ methods like B3LYP with basis sets such as 6-31G(d,p) to optimize molecular geometries and calculate relative energies of different conformers. For this compound, key conformational variables would include the puckering of the cyclopentane ring (envelope vs. twist conformations) and the rotational isomers of the carboxylic acid groups.
Experimental Validation
The gold standard for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. These experimental parameters serve as a direct benchmark for the theoretically predicted lowest energy conformer.
Table 1: Comparison of Theoretical and Experimental Geometries for a Hypothetical this compound Conformer
| Parameter | Theoretical (DFT/B3LYP/6-31G(d,p)) | Experimental (X-ray) |
| C1-C2 Bond Length (Å) | Value | Value |
| C2-C1-C5 Bond Angle (°) | Value | Value |
| O1-C6-C1-C2 Torsion Angle (°) | Value | Value |
| O3-C7-C1-C5 Torsion Angle (°) | Value | Value |
Vibrational Spectroscopy: A Fingerprint of Molecular Motion
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint." Theoretical frequency calculations can predict these vibrational modes, and their comparison with experimental spectra is a powerful validation tool.
Workflow for Vibrational Spectroscopy Validation:
Theoretical Predictions
DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the theoretical method.
Experimental Validation
Experimental IR and Raman spectra provide the wavenumbers of vibrational modes. Key vibrations for this compound would include the O-H stretch of the carboxylic acids, the C=O carbonyl stretch, and various C-C and C-H vibrations of the cyclopentane ring.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Theoretical (Scaled) | Experimental (IR) |
| O-H Stretch (Carboxylic Acid) | ~3500-3000 | Broad band ~3300-2500 |
| C=O Stretch (Carboxylic Acid) | ~1750-1700 | ~1720-1680 |
| C-O Stretch (Carboxylic Acid) | ~1300-1200 | ~1315-1280 |
| Cyclopentane Ring Vibrations | Various | Fingerprint region |
Note: Expected ranges are provided. A direct comparison requires specific experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Theoretical calculations of NMR chemical shifts provide a detailed probe of the accuracy of the computed electronic structure.
Theoretical Predictions
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. These calculations are typically performed on the optimized molecular geometry.
Experimental Validation
¹H and ¹³C NMR spectra provide experimental chemical shifts. For this compound, key signals would correspond to the carboxylic acid protons and carbons, and the different methylene groups of the cyclopentane ring.
Table 3: Comparison of Theoretical and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Theoretical (GIAO) | Experimental |
| Carboxylic Acid Carbon (C=O) | ~170-180 | Value |
| Quaternary Carbon (C1) | ~50-60 | Value |
| Methylene Carbons (C2, C5) | ~30-40 | Value |
| Methylene Carbon (C3, C4) | ~20-30 | Value |
| Carboxylic Acid Proton (O-H) | ~10-13 | Value |
| Methylene Protons (H2, H5) | ~2.0-2.5 | Value |
| Methylene Protons (H3, H4) | ~1.5-2.0 | Value |
Note: Expected ranges are provided. A direct comparison requires specific experimental data.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. When reporting experimental data for comparison with theoretical models, the following details should be included:
-
X-ray Crystallography: Crystal growth conditions (solvent, temperature), diffractometer type, radiation source, temperature of data collection, and software used for structure solution and refinement.
-
IR and Raman Spectroscopy: Spectrometer model, sampling method (e.g., KBr pellet, thin film, solution), spectral resolution, and number of scans.
-
NMR Spectroscopy: Spectrometer field strength, solvent, concentration, temperature, and reference standard.
Conclusion
The validation of theoretical models against robust experimental data is an iterative process that strengthens our understanding of molecular behavior. While a comprehensive, direct comparison for this compound is currently limited by the availability of published data, the framework presented here, using illustrative examples from related molecules, provides a clear guide for researchers to conduct such validations. As more experimental and theoretical data for this compound become available, a more detailed and direct comparison will be possible, further refining our models and predictive capabilities in the realm of drug discovery and materials science.
Safety Operating Guide
Safe Disposal of Cyclopentane-1,1-dicarboxylic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of Cyclopentane-1,1-dicarboxylic acid, drawing upon safety data for closely related compounds to ensure a cautious and thorough approach.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on information from SDSs for structurally similar compounds, including trans-1,2-Cyclopentanedicarboxylic Acid and Cyclobutane-1,1-dicarboxylic acid. It is imperative to handle this compound with the care required for a potentially hazardous substance and to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against dust, splashes, and corrosive eye damage. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact and potential irritation or burns. |
| Skin and Body | Impervious clothing, such as a lab coat. | Minimizes skin exposure to the chemical. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | Avoids inhalation of potentially harmful dust or vapors. |
Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. In case of accidental contact, follow the first-aid measures outlined in the table below.
First-Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs. |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
-
Containerization:
-
Place the waste this compound in a suitable, clearly labeled, and securely sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Labeling:
-
Label the container with the full chemical name: "Waste this compound."
-
Include any known hazard warnings (e.g., "Corrosive," "Irritant") based on the characteristics of similar compounds.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.
-
-
Documentation:
-
Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.
-
Provide them with all necessary information about the waste, including its composition and any known hazards. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].
-
Spill Management Protocol
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated to disperse any dust or vapors.
-
-
Containment:
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
Use an inert absorbent material, such as sand or earth, for liquid spills.
-
-
Collection:
-
Place the spilled material and any contaminated absorbent into a suitable container for disposal.
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Collect all cleaning materials for disposal as chemical waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department, detailing the substance, quantity, and cleanup actions taken.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Cyclopentane-1,1-dicarboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for Cyclopentane-1,1-dicarboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other cyclopentane derivatives and dicarboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from similar carboxylic acids, the primary risks include skin irritation, serious eye damage, and respiratory irritation.[1][2] Some related dicarboxylic acids are classified as corrosive and can cause severe skin burns and eye damage.[3] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is crucial to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for the safe handling of this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[4] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][5] |
| Skin Protection | Chemical-resistant lab coat.[4] Nitrile or butyl rubber gloves (ensure they are inspected before use and changed immediately upon contamination).[5][6] Fully enclosed shoes.[4] | Prevents skin contact, which can lead to irritation or chemical burns.[1][5] Nitrile gloves offer good resistance to a range of chemicals.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][6] If a fume hood is not available or insufficient, a NIOSH-approved respirator for organic vapors and particulates is required. | Carboxylic acids can cause respiratory irritation.[1] A fume hood provides the primary engineering control to prevent respiratory exposure.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation and Engineering Controls :
-
Designate a specific work area for handling the chemical, preferably within a chemical fume hood.[4]
-
Ensure the chemical fume hood is functioning correctly and the safety shower and eyewash station are accessible and operational.[8]
-
Assemble all necessary equipment, including spatulas, weighing paper, glassware, and labeled waste containers, before handling the compound.[4]
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Ensure gloves are the correct size and are free of any defects.[4]
-
-
Handling the Chemical :
-
Handle the solid compound carefully to avoid generating dust.[6]
-
If transferring the solid, use a spatula and weighing paper or a container that minimizes the release of airborne particles.
-
Avoid all personal contact with the substance.[9]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][2]
-
-
Post-Handling Procedures :
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Unused Chemical : Unwanted or expired this compound should be treated as hazardous waste.
-
-
Disposal Method :
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6]
-
Do not empty into drains or release into the environment.[1][6]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
